molecular formula C7H6N4 B6206294 4-(1H-1,2,3-triazol-4-yl)pyridine CAS No. 369363-76-8

4-(1H-1,2,3-triazol-4-yl)pyridine

Cat. No.: B6206294
CAS No.: 369363-76-8
M. Wt: 146.15 g/mol
InChI Key: KEFBRERBEDJOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Triazole-Pyridine Hybrid Systems in Chemical Research

Triazole-pyridine hybrid systems are of considerable interest due to the combined properties of their constituent rings. Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in many biologically active compounds and serves as a versatile ligand in coordination chemistry. wikipedia.org The 1,2,3-triazole ring, a five-membered ring with three nitrogen atoms, is known for its stability, ability to form hydrogen bonds, and capacity to act as a rigid linker between different molecular fragments. nih.gov

The amalgamation of these two systems into a single molecule creates a scaffold with a unique set of properties. These hybrid systems have found applications in diverse areas such as medicinal chemistry, materials science, and catalysis. researchgate.netmdpi.com In medicinal chemistry, for instance, the triazole-pyridine motif has been incorporated into molecules designed as potential anticancer and antibacterial agents. amhsr.orgnih.gov The ability of the pyridine and triazole nitrogens to coordinate with metal ions also makes these hybrids valuable as ligands in the development of novel catalysts and functional materials. researchgate.netrsc.org

Historical Context of Triazole and Pyridine Ligand Development

The development of ligands based on pyridine and triazole has a rich history. Pyridine and its derivatives have long been used as fundamental building blocks in coordination chemistry due to their ability to form stable complexes with a wide variety of metal ions. wikipedia.org The discovery of the Hantzsch pyridine synthesis in 1881 provided a versatile method for accessing a wide range of substituted pyridines, further fueling their exploration as ligands. youtube.com

The chemistry of triazoles saw a significant surge in interest with the advent of "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, making triazole-containing ligands much more accessible. nih.gov This breakthrough has spurred the development of a vast array of triazole-based ligands for applications ranging from catalysis to materials science. researchgate.net The combination of the well-established chemistry of pyridine with the facile synthesis of triazoles has led to the recent and rapid development of triazole-pyridine hybrid ligands.

Structural Isomerism within Triazolylpyridine Systems and Research Focus on the 4-Substituted Analog

Structural isomerism is a key feature of triazolylpyridine systems, arising from the different possible points of attachment between the pyridine and triazole rings. libretexts.orgchemistryguru.com.sg The pyridine ring can be substituted at the 2-, 3-, or 4-position, while the triazole ring can be attached through various atoms. In the case of 1,2,3-triazoles, linkage can occur through the C4 or C5 atoms of the triazole ring, and for 1,2,4-triazoles, linkage can occur through the C3 or C5 atoms. This leads to a multitude of possible structural isomers, each with potentially distinct chemical and physical properties. libretexts.orgchemistryguru.com.sgsavemyexams.com

The focus of research on the 4-substituted analog, 4-(1H-1,2,3-triazol-4-yl)pyridine, stems from its specific electronic and steric properties. The para-relationship between the point of attachment on the pyridine ring and the nitrogen atom allows for effective electronic communication through the molecule. This can be particularly important for applications in materials science where charge transport properties are crucial. Furthermore, the 4-substituted geometry provides a more linear and rigid scaffold compared to its 2- or 3-substituted counterparts, which can be advantageous in the design of specific molecular architectures.

Isomer TypeDescription
Positional Isomerism Arises from the different substitution patterns on the pyridine ring (e.g., 2-, 3-, or 4-substituted).
Linkage Isomerism Occurs due to the different possible points of attachment on the triazole ring.

Overview of Research Trajectories for this compound

Research on this compound and its derivatives has followed several key trajectories:

Synthesis and Functionalization: A primary focus has been the development of efficient and versatile synthetic methods to access the core scaffold and its derivatives. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of this research, allowing for the facile introduction of a wide range of substituents onto the triazole ring. researchgate.net

Coordination Chemistry and Catalysis: The ability of the pyridine and triazole nitrogen atoms to act as ligands for metal ions has been extensively explored. Researchers have synthesized a variety of metal complexes with this compound-based ligands and investigated their catalytic activity in various organic transformations. rsc.org

Materials Science: The rigid, linear structure and tunable electronic properties of this scaffold make it an attractive building block for functional materials. Research has focused on incorporating this moiety into polymers, metal-organic frameworks (MOFs), and luminescent materials. mdpi.comresearchgate.net

Medicinal Chemistry: The triazole-pyridine motif is recognized as a pharmacophore, a structural feature responsible for a drug's biological activity. researchgate.net Consequently, there is significant research into the synthesis and biological evaluation of this compound derivatives as potential therapeutic agents, particularly in the areas of anticancer and antimicrobial drug discovery. amhsr.orgnih.gov

Research AreaKey FocusRepresentative Applications
Synthesis Development of efficient synthetic routes, particularly using "click" chemistry.Access to a diverse library of derivatives for further study.
Coordination Chemistry Synthesis and characterization of metal complexes.Development of novel catalysts for organic reactions.
Materials Science Incorporation into polymers, MOFs, and luminescent materials.Creation of materials with specific electronic and optical properties.
Medicinal Chemistry Design and synthesis of biologically active compounds.Discovery of new anticancer and antimicrobial agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

369363-76-8

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

4-(2H-triazol-4-yl)pyridine

InChI

InChI=1S/C7H6N4/c1-3-8-4-2-6(1)7-5-9-11-10-7/h1-5H,(H,9,10,11)

InChI Key

KEFBRERBEDJOQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NNN=C2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 1h 1,2,3 Triazol 4 Yl Pyridine and Its Derivatives

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The cornerstone of modern synthesis for 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). d-nb.infoglenresearch.com This reaction, a prime example of "click chemistry," involves the reaction between a terminal alkyne and an azide (B81097) to form the triazole ring. beilstein-journals.org For the synthesis of the target compound, this involves the reaction of 4-ethynylpyridine (B1298661) with an azide or 4-azidopyridine (B1251144) with a terminal alkyne.

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

A key advantage of the CuAAC reaction is its exceptional regioselectivity. Unlike the thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, the copper-catalyzed variant almost exclusively produces the 1,4-disubstituted product. d-nb.infobeilstein-journals.orgmdpi.com This high degree of control is crucial for applications where specific connectivity is required. The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, leading specifically to the 1,4-isomer. mdpi.com This selectivity holds true for a wide range of substrates, including those containing the pyridine (B92270) moiety, making CuAAC the method of choice for preparing compounds like 4-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine and other N-substituted derivatives. acs.org

Optimization of Reaction Conditions and Catalyst Systems for CuAAC

To enhance the efficiency, scope, and practicality of the CuAAC reaction for synthesizing pyridyl-triazoles, considerable research has focused on optimizing reaction parameters, including the catalyst system, solvents, and energy sources.

The catalytically active species in CuAAC is the copper(I) ion. While Cu(I) salts such as copper(I) iodide (CuI) or bromide (CuBr) can be used directly, it is more common to generate Cu(I) in situ from a more stable copper(II) precursor, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate. d-nb.infobeilstein-journals.org

A significant advancement in CuAAC catalysis has been the introduction of stabilizing ligands. These ligands coordinate to the copper(I) ion, preventing its disproportionation and oxidation, thereby increasing the reaction rate and efficiency. For the synthesis of pyridyl-triazole derivatives, various ligand systems have been employed. N-heterocyclic carbene (NHC)-based polynuclear copper complexes have proven to be highly active catalysts, allowing for the quantitative formation of 1,4-disubstituted 1,2,3-triazoles at room temperature with very low catalyst loadings, often in the absence of a solvent. acs.orgnih.gov For instance, the reaction between benzyl (B1604629) azide and 2-ethynylpyridine (B158538) can be efficiently transformed into the corresponding triazole product in just 5 minutes using such a catalyst. acs.org The use of phosphoramidite (B1245037) ligands has also been shown to dramatically accelerate the reaction in aqueous media compared to ligand-free systems. beilstein-journals.org

The table below summarizes the results for the CuAAC reaction between representative azides and alkynes using a functionalized NHC-based polynuclear copper catalyst, demonstrating the system's efficiency.

EntryAzideAlkyneTime (min)Conversion (%)Isolated Yield (%)
1Benzyl azidePhenylacetylene5>9895
2Benzyl azide2-Ethynylpyridine5>9892
3Benzyl azide1-Heptyne15>9894
4Phenyl azidePhenylacetylene30>9890

Reaction conditions: azide (0.5 mmol), alkyne (0.5 mmol), catalyst (0.5 mol %) at 298 K, neat. Data sourced from acs.orgnih.gov.

The CuAAC reaction is remarkably versatile in its choice of solvent. It can be performed effectively in a wide range of media, including organic solvents like toluene, aqueous systems such as water or t-butanol/water mixtures, and even under solvent-free (neat) conditions. beilstein-journals.orgmdpi.comnih.gov The ability to use water as a solvent makes the process "greener" and particularly suitable for biological applications. rsc.org

A major advantage of the catalyzed reaction is that it often proceeds efficiently at ambient temperature, eliminating the need for heating. beilstein-journals.orgnih.gov For example, the synthesis of various 1,4-disubstituted 1,2,3-triazoles proceeds to completion within minutes to a few hours at room temperature. acs.orgnih.gov This mildness makes the reaction compatible with a wide array of functional groups. While some sterically demanding substrates may require elevated temperatures to achieve reasonable reaction rates, the majority of syntheses for pyridyl-triazoles can be conducted under mild thermal conditions. nih.gov

The choice of solvent can influence the reaction rate and yield, as shown in the table below for a model reaction.

EntrySolventTime (h)Yield (%)
1t-Butanol/Water (1:1)891
2Methanol2485
3Ethanol2482
4Acetone2478
5Methylene Chloride2495
6Chloroform (B151607)2492
7THF2475
8Toluene2468

Data represents a model CuAAC reaction and is adapted from findings reported in mdpi.com.

To further accelerate the synthesis of triazoles, microwave irradiation has been successfully applied to the CuAAC reaction. This technique can dramatically reduce reaction times from hours to minutes while often maintaining high yields. The use of microwave-assisted synthesis provides a rapid and efficient protocol for forming the triazole ring, making it an attractive method for high-throughput synthesis and library generation. researchgate.net

Precursor Synthesis Strategies for CuAAC

The synthesis of 4-(1H-1,2,3-triazol-4-yl)pyridine and its derivatives relies on the availability of the requisite alkyne and azide precursors.

For the synthesis of the parent compound or N-substituted derivatives, the two primary routes are:

4-Ethynylpyridine + Organic Azide (R-N₃): The precursor 4-ethynylpyridine is a key building block. It can be prepared through various methods, including Sonogashira coupling of a 4-halopyridine with a protected acetylene, followed by deprotection. The corresponding organic azides, such as benzyl azide, are often commercially available or can be readily synthesized from the corresponding halide or amine. nih.gov

4-Azidopyridine + Terminal Alkyne (R-C≡CH): Alternatively, 4-azidopyridine can be used as the azide component. This precursor can be synthesized from 4-aminopyridine (B3432731) via diazotization followed by treatment with an azide source like sodium azide. It is then reacted with a suitable terminal alkyne.

One-pot procedures that generate one of the precursors in situ have also been developed to enhance efficiency and safety, particularly by avoiding the isolation of potentially unstable small organic azides. For example, an organic halide can be converted to the corresponding azide with sodium azide, and then an alkyne and copper catalyst are added to the same pot to directly form the triazole product. nih.gov

Preparation of Pyridine-Functionalized Alkynes

A key starting material for the synthesis of this compound is a pyridine ring functionalized with an alkyne group at the 4-position, most commonly 4-ethynylpyridine. The Sonogashira coupling reaction is a widely employed and effective method for the preparation of such compounds. scirp.orgscirp.org This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.org

In a typical Sonogashira coupling for the synthesis of 4-ethynylpyridine, a suitable 4-halopyridine, such as 4-bromopyridine (B75155) or 4-iodopyridine, is reacted with a protected alkyne, like trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). Following the coupling reaction, the protecting group (e.g., trimethylsilyl) is removed under basic or acidic conditions to yield the desired 4-ethynylpyridine. acs.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. scirp.orgresearchgate.net

Below is a table summarizing typical conditions for the Sonogashira coupling reaction to produce pyridine-functionalized alkynes:

ReactantsCatalyst SystemBaseSolventTemperatureYieldReference
2-Amino-3-bromopyridine, Terminal AlkynePd(CF₃COO)₂, PPh₃, CuIEt₃NDMF100°C72-96% researchgate.net
Heterocyclic Phosphonium Salt, Terminal AlkynePalladium Catalyst, CuIDIPEANMP100°CModerate to Good acs.org

This table is for illustrative purposes and specific conditions may vary.

Synthesis of Azide Precursors

The other essential component for the triazole ring formation is an azide. Organic azides can be synthesized through various methods, with the most common being the nucleophilic substitution of alkyl halides with an azide salt, such as sodium azide (NaN₃). tutorchase.commasterorganicchemistry.com This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.com Polyethylene glycol (PEG) has also been reported as an effective catalyst for this transformation, offering a greener alternative. google.com

Another valuable route to azides, particularly aryl azides, is through the diazotization of primary amines followed by reaction with sodium azide. acs.org More contemporary methods involve diazo-transfer reactions from reagents like triflyl azide (TfN₃) or imidazole-1-sulfonyl azide hydrochloride, which can convert primary amines directly to the corresponding azides under mild conditions. acs.orgorganic-chemistry.org These modern reagents are often more stable and safer to handle than traditional azide sources. acs.org

The choice of method for azide synthesis depends on the desired final structure of the this compound derivative. For the parent compound, a simple azide like sodium azide can be used with a suitable azide-functionalized counterpart to the pyridine alkyne, or more commonly, an azide is generated from a corresponding organic halide or amine that will ultimately become the substituent on the triazole's N1 position.

Here is a summary of common methods for synthesizing azide precursors:

Starting MaterialReagent(s)Key FeaturesReferences
Alkyl HalidesSodium Azide (NaN₃)Standard nucleophilic substitution. tutorchase.commasterorganicchemistry.com
Aromatic Aminest-Butyl nitrite, TMSN₃Mild conditions, one-pot synthesis of triazoles. acs.org
Primary AminesImidazole-1-sulfonyl azide HClDiazo-transfer reaction, good yields. acs.orgorganic-chemistry.org
Primary Aminesn-BuLi, Azidotris(diethylamino)phosphonium bromideEfficient for various amines, including aromatic and heterocyclic. researchgate.net

This table provides a general overview of azide synthesis methods.

One-Pot and Multi-Component Reaction Approaches

To enhance synthetic efficiency, one-pot and multi-component reactions (MCRs) have been developed for the synthesis of this compound and its derivatives. researchgate.netresearchgate.netthieme-connect.de These strategies combine multiple reaction steps into a single operation, avoiding the isolation and purification of intermediates, which saves time, resources, and reduces waste.

For instance, a one-pot synthesis could involve the in-situ generation of the organic azide from an amine, followed by the copper-catalyzed cycloaddition with 4-ethynylpyridine without isolating the azide intermediate. acs.org MCRs can be even more sophisticated, combining three or more starting materials in a single pot to construct complex triazole-containing molecules. nih.govrsc.org These reactions are designed so that the products of initial steps contain the necessary functionalities, such as an azide and an alkyne in close proximity, to undergo a subsequent intramolecular cycloaddition to form a fused triazole ring system. nih.gov

Alternative Cycloaddition Reactions for Triazole Ring Formation

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles, alternative cycloaddition reactions exist. acs.orgnih.gov These alternatives are particularly valuable when metal catalysis is undesirable or when other regioisomers of the triazole are needed.

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), for example, selectively yields the 1,5-disubstituted 1,2,3-triazole isomer. nih.gov Furthermore, metal-free click chemistry approaches have gained traction. thieme-connect.com These can be promoted by strain in the alkyne (strain-promoted azide-alkyne cycloaddition or SPAAC) or by organocatalysts. thieme-connect.com Other metal-free methods include the synthesis of triazoles from α,α-difluoro-N-tosylhydrazones and amines, or from primary amines, enolizable ketones, and an azide source. chemistryviews.orgresearchgate.netrsc.org These reactions offer pathways to triazoles under milder and potentially more biocompatible conditions. rsc.orgacs.org

Direct Functionalization and Derivatization Strategies on the this compound Core

Once the core this compound structure is synthesized, it can be further modified to create a library of derivatives with diverse properties. This is achieved through direct functionalization and derivatization reactions on either the triazole or the pyridine ring.

N-Alkylation and N-Arylation of the Triazole Nitrogen

The nitrogen atoms of the triazole ring are nucleophilic and can be readily alkylated or arylated. N-alkylation can be achieved using alkyl halides under basic conditions. The regioselectivity of this reaction (i.e., which of the three triazole nitrogens is alkylated) can be influenced by the reaction conditions and the steric and electronic properties of the substituents on the triazole ring.

N-arylation of the triazole ring is more challenging but can be accomplished using various methods. Palladium-catalyzed cross-coupling reactions have been developed for the highly N2-selective arylation of 1,2,3-triazoles with aryl halides or triflates. nih.gov Catalyst-free methods using diaryliodonium salts have also been reported to achieve regioselective N2-arylation. acs.org

Electrophilic and Nucleophilic Substitutions on Pyridine and Triazole Rings

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orggcwgandhinagar.com Electrophilic attack, if it occurs, is favored at the 3- and 5-positions. quimicaorganica.orgquora.comaklectures.comyoutube.com To facilitate electrophilic substitution, the pyridine ring can be activated by conversion to a pyridine-N-oxide. gcwgandhinagar.com

The triazole ring can also undergo substitution reactions. Direct C-H arylation at the C5 position of the triazole ring can be achieved using palladium catalysis, providing a route to 1,4,5-trisubstituted triazoles. acs.orgnih.gov The regioselectivity of these reactions is often high, favoring arylation at the C5 position. nih.gov

Post-Synthetic Modification of Pendant Groups

Post-synthetic modification offers a powerful strategy to diversify the structure and function of the this compound core. This approach allows for the introduction of various functional groups onto a pre-formed triazole-pyridine scaffold, enabling the fine-tuning of its properties.

One notable example involves the synthesis of 1,2,3-triazole fused heterocyclic derivatives. For instance, the reaction of 2-(azidomethyl)pyridine (B1521142) with tert-butylphosphaalkyne yields 2-((5-(tert-butyl)-3H-1,2,3,4-triazaphosphol-3-yl)methyl)pyridine. fu-berlin.de This triazaphosphole can then undergo further modifications. fu-berlin.de For example, treatment with trimethyloxonium (B1219515) tetrafluoroborate (B81430) results in the methylation of the pyridine nitrogen, affording 2-((5-(tert-butyl)-3H-1,2,3,4-triazaphosphol-3-yl)methyl)-1-methyl-pyridin-1-ium tetrafluoroborate. fu-berlin.de This highlights how the pyridine nitrogen can be readily functionalized post-synthesis.

Another versatile method for post-synthetic modification is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.netnih.gov This reaction allows for the efficient coupling of an azide-functionalized pyridine with a terminal alkyne, or vice versa. For instance, 4-azidopyridine-3-sulfonamide can be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to yield a library of 4-(4-substituted-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamides. mdpi.com This strategy provides a modular approach to introduce diverse substituents at the 4-position of the triazole ring.

The following table summarizes representative examples of post-synthetic modifications to generate derivatives of this compound:

Starting MaterialReagent(s)ProductYield (%)
2-((5-(tert-butyl)-3H-1,2,3,4-triazaphosphol-3-yl)methyl)pyridineTrimethyloxonium tetrafluoroborate2-((5-(tert-butyl)-3H-1,2,3,4-triazaphosphol-3-yl)methyl)-1-methyl-pyridin-1-ium tetrafluoroborateNot Reported
4-Azidopyridine-3-sulfonamidePropiolamide, CuI, Triethylamine (B128534)1-(3-Sulfamoylpyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide41
4-Azidopyridine-3-sulfonamideOct-1-yne, CuI, Triethylamine4-(4-Hexyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide53

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. rsc.org For the synthesis of this compound and its derivatives, two key green approaches are the use of aqueous reaction media and solvent-free methodologies. mdpi.com

Aqueous Reaction Media

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of 1,2,3-triazolyl-pyridine hybrids has been successfully achieved in water. researchgate.net For example, a one-pot, three-component reaction of 1-benzyl-5-methyl-1,2,3-triazol-4-yl-3-arylprop-2-en-1-ones, ammonium (B1175870) acetate, and a ketone in water can produce 1,2,3-triazolyl-pyridine hybrids in high yields. researchgate.net Microwave-assisted synthesis in water has also been reported as an eco-friendly and efficient protocol. researchgate.net

The use of water as a solvent is not limited to the synthesis of the core structure. Iodine-mediated oxidative C-N and N-S bond formations in water have been employed for the synthesis of N-fused 3-amino-1,2,4-triazoles, demonstrating the versatility of aqueous media in heterocyclic synthesis. organic-chemistry.org

Solvent-Free Methodologies

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for solvents, which are often hazardous and contribute to waste. A grinding strategy at room temperature has been developed for the one-pot sequential multicomponent reaction to produce 1,2,3-triazolyl-pyridine/cyanopyridine hybrids in good to excellent yields. researchgate.net This mechanochemical approach is not only environmentally friendly but also operationally simple.

Another example of a solvent-free approach involves the use of a reusable catalyst, such as HClO4-SiO2, for the synthesis of 1,2,4-triazole (B32235) derivatives from amidrazones and anhydrides at elevated temperatures. nih.gov Such methods align with the principles of green chemistry by minimizing waste and promoting catalyst recyclability. nih.gov

The following table provides examples of green synthetic methods for triazole-containing pyridine derivatives:

Reaction TypeConditionsProduct TypeYield (%)Reference
One-pot, three-componentWater, Microwave irradiation1,2,3-Triazolyl-pyridine hybridsExcellent researchgate.net
One-pot, multicomponentGrinding, Room temperature1,2,3-Triazolyl-pyridine/cyanopyridine hybridsGood to Excellent researchgate.net
Oxidative CyclizationWater, I2-mediatedN-fused 3-amino-1,2,4-triazolesNot Reported organic-chemistry.org
CondensationSolvent-free, 80 °C, HClO4-SiO2 catalyst1,2,4-Triazole derivatives55-95 nih.gov

Advanced Spectroscopic and Structural Characterization of 4 1h 1,2,3 Triazol 4 Yl Pyridine and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-(1H-1,2,3-triazol-4-yl)pyridine. It provides precise information about the carbon-hydrogen framework, the connectivity of atoms, and the electronic environment of the nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides distinct signals for the protons on both the pyridine (B92270) and triazole rings. The pyridine ring exhibits a characteristic AA'BB' or a simple doublet of doublets system, depending on the solvent and spectrometer frequency. The protons ortho to the pyridine nitrogen (H-2/H-6) are expected to resonate at a lower field (higher ppm) compared to the protons meta to the nitrogen (H-3/H-5) due to the deshielding effect of the electronegative nitrogen atom.

The triazole ring contributes two signals: one for the C5-H proton and another for the N1-H proton. The chemical shift of the triazole C-H proton is a key indicator of the electronic environment within the ring. The N-H proton signal is often broad, and its chemical shift is highly dependent on factors such as solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), this proton is readily observable, whereas in solvents like deuterated chloroform (B151607) (CDCl₃), its exchange rate may be too high for it to be clearly resolved.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine H-2, H-6 ~8.6-8.8 d (doublet)
Pyridine H-3, H-5 ~7.8-8.0 d (doublet)
Triazole C5-H ~8.1-8.3 s (singlet)

Note: These are representative values based on analogous structures; actual shifts may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For this compound, distinct signals are expected for each unique carbon atom. The pyridine carbons (C-2/C-6, C-3/C-5, and C-4) and the triazole carbons (C-4 and C-5) can be assigned based on their chemical shifts and multiplicities in off-resonance decoupled spectra.

The carbons of the pyridine ring adjacent to the nitrogen (C-2/C-6) typically appear at a lower field (~150 ppm) than the C-3/C-5 carbons (~120-125 ppm). oregonstate.eduwisc.edu The quaternary carbon C-4, which links the two rings, will also have a characteristic shift and is often of lower intensity. The triazole ring carbons, C-4 (attached to the pyridine) and C-5 (bearing a hydrogen), are also distinguishable. The chemical shifts are sensitive to the electronic effects of the adjacent nitrogen atoms. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Pyridine C-2, C-6 ~150-152
Pyridine C-3, C-5 ~120-122
Pyridine C-4 ~140-145
Triazole C-4 ~145-148

Note: These are representative values based on analogous structures; actual shifts may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity between the pyridine and triazole rings. ipb.ptncl.res.in

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. For this compound, a cross-peak between the signals of H-2/H-6 and H-3/H-5 would confirm their adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It allows for the definitive assignment of C-2/H-2, C-3/H-3, and the triazole C-5/H-5 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) couplings between protons and carbons. Key correlations that confirm the 4-(1,2,3-triazol-4-yl) linkage include the coupling from the pyridine protons H-3/H-5 to the triazole carbon C-4, and from the triazole C5-H proton to the pyridine C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between nuclei. In the context of adducts or supramolecular complexes of this compound, NOESY can provide valuable information about the conformation and intermolecular interactions.

Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Assemblies

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique for studying the size and aggregation state of molecules in solution. It separates the NMR signals of different species in a mixture based on their translational diffusion coefficients. This method is particularly well-suited for characterizing non-covalent supramolecular assemblies. rsc.org

When this compound forms larger adducts or participates in self-assembly, the resulting supramolecular structure will diffuse more slowly than the individual monomer. researchgate.net The DOSY spectrum would show that the signals of the assembled species align at a smaller diffusion coefficient value compared to the free ligand. This allows for the direct observation of complex formation and can be used to estimate the size and stability of the resulting aggregates in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific functional groups, providing a molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Characteristic Vibrations

The FTIR spectrum of this compound displays a series of characteristic absorption bands that confirm the presence of both the pyridine and triazole moieties. The assignment of these bands can be aided by computational studies and comparison with related compounds. nih.govresearchgate.netnih.gov

Key vibrational modes include:

N-H Stretching: A broad absorption band is typically observed in the region of 3100-3400 cm⁻¹, corresponding to the N-H stretching vibration of the triazole ring. tuiasi.ro The broadness is indicative of intermolecular hydrogen bonding.

Aromatic C-H Stretching: Sharp peaks appearing above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of both the pyridine and triazole rings.

C=C and C=N Stretching: The region between 1400 cm⁻¹ and 1650 cm⁻¹ contains several strong bands due to the C=C and C=N stretching vibrations within the aromatic systems of the pyridine and triazole rings.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (Triazole) 3100 - 3400 Medium-Strong, Broad
Aromatic C-H stretch 3000 - 3100 Medium-Sharp
C=N, C=C stretch (Ring) 1400 - 1650 Strong
N=N stretch (Triazole) ~1200 - 1300 Medium

Note: These are representative values; actual peak positions and intensities can be influenced by the physical state (solid/liquid) and intermolecular interactions.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
3-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine
2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)pyridine
2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine
1H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE
3-(1H-1,2,3-triazol-4-yl)pyridine

Raman Spectroscopy Investigations of Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its molecular structure. While specific experimental Raman data for this compound is not extensively documented in publicly available literature, the vibrational characteristics can be inferred from studies on its constituent aromatic rings: pyridine and 1,2,3-triazole.

The Raman spectrum of pyridine is well-characterized and exhibits distinct bands corresponding to ring breathing modes, C-H stretching, and C-C and C-N stretching vibrations. Similarly, the 1,2,3-triazole ring has characteristic vibrational modes, including N-N stretching, C-N stretching, and ring deformation modes. The coupling of these two heterocyclic systems in this compound is expected to result in a complex Raman spectrum with shifts and splitting of bands compared to the individual components.

In related pyridyl-triazole complexes, Raman spectra show characteristic bands that are sensitive to the substitution on the triazole ring. For instance, in a study of rhenium(I) complexes with substituted 2-(1-R-1H-1,2,3-triazol-4-yl)pyridine ligands, the Raman spectra varied with the nature of the 'R' group. This highlights the sensitivity of Raman spectroscopy to the electronic environment of the pyridyl-triazole core.

Computational studies using Density Functional Theory (DFT) are often employed to predict and assign vibrational frequencies for such molecules. These theoretical calculations can provide a valuable framework for interpreting experimental Raman spectra and understanding the nature of the vibrational modes. For 1,2,3-triazole, DFT calculations have been used to assign its vibrational wavenumbers.

A hypothetical table of expected Raman shifts for this compound, based on the characteristic vibrations of its constituent rings, is presented below.

Vibrational Mode Expected Raman Shift (cm⁻¹) Origin
Aromatic C-H Stretch3000 - 3100Pyridine and Triazole Rings
Ring Breathing/Stretching1580 - 1620Pyridine Ring
C=N/C=C Stretching1450 - 1550Pyridine and Triazole Rings
N=N Stretching1300 - 1350Triazole Ring
In-plane Ring Deformation990 - 1050Pyridine Ring
Ring Breathing800 - 850Triazole Ring

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₇H₆N₄, the theoretical exact mass of the neutral molecule is 146.0592 g/mol . rsc.org In positive ion mode ESI, the molecule is expected to be readily protonated, primarily on one of the basic nitrogen atoms of the pyridine or triazole ring, to form the molecular ion [M+H]⁺.

The high-resolution measurement of this ion would provide a precise mass that can be used to confirm the elemental formula.

Ion Theoretical m/z Description
[C₇H₇N₄]⁺147.0665Protonated molecule ([M+H]⁺)

Studies on related pyridyl-triazole compounds have successfully utilized HR-ESI-MS to characterize the ligands and their metal complexes. rsc.org

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide valuable information about the connectivity of the molecule. The fragmentation of this compound is expected to proceed through several characteristic pathways.

A primary and highly characteristic fragmentation pathway for 1,2,3-triazoles is the neutral loss of a molecule of nitrogen (N₂), which has a mass of 28.0061 Da. This fragmentation is driven by the relative instability of the triazole ring under energetic conditions. Another common fragmentation involves the cleavage of the bond between the pyridine and triazole rings.

Based on general principles of mass spectrometry and data from related triazole and pyridine compounds, a plausible fragmentation pathway for [this compound+H]⁺ is proposed below:

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Plausible Structure of Fragment Ion
147.0665119.0604N₂ (28.0061 Da)Protonated pyridyl-acetylene or related rearranged structure
147.066579.0444C₂H₂N₃ (69.0221 Da)Protonated pyridine
119.060492.0491HCN (27.0109 Da)Rearranged C₅H₄N⁺ species

Ultraviolet-Visible (UV-Vis) Absorption and Luminescence Spectroscopy

UV-Vis and luminescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule, including its ability to absorb and emit light.

Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic pyridine and triazole rings. The conjugation between the two rings can lead to a red-shift (bathochromic shift) of the absorption bands compared to the individual, unconjugated heterocycles.

Studies on related pyridyl-triazole derivatives show intense absorptions in the UV region. For example, 4'-(1-substituted-2,3-triazol-4-yl) phenyl-2,2':6',2''-terpyridine derivatives exhibit absorption maxima that are shifted to longer wavelengths by approximately 20 nm compared to other triazole-containing compounds. researchgate.net The gas-phase UV absorption spectrum of 1,2,3-triazole is characterized by a strong π→π* transition around 205-210 nm. researchgate.net The absorption spectrum of pyridine shows a π→π* transition around 250 nm. Therefore, it is anticipated that this compound will display strong absorption bands in the 250-300 nm range.

Electronic Transition Expected Wavelength Range (nm) Origin
π→π250 - 300Pyridine and triazole rings, and conjugated system
n→π> 300Lone pair electrons on nitrogen atoms

Photophysical Properties and Quantum Yields

The luminescence properties of pyridyl-triazole compounds can be highly sensitive to their environment and molecular structure. Upon excitation, these molecules can relax to the ground state via radiative (fluorescence, phosphorescence) or non-radiative pathways. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.

For many simple triazole derivatives, the quantum yields are often low. However, substitution and complexation can significantly enhance luminescence. For instance, zinc complexes of 5-(4-R-phenyl)-3-(pyridin-2-yl)-1,2,4-triazoles exhibit deep blue emission in the solid state with emission maxima between 396 and 436 nm. rsc.org Furthermore, studies on pyrazolo[3,4-d] rsc.orgresearchgate.netscholaris.catriazoles have shown that protonation can lead to a drastic increase in luminescence intensity and quantum yield. scholaris.ca This suggests that the photophysical properties of this compound could be tunable by altering the pH or by coordination to metal ions.

Compound/Complex Excitation Wavelength (nm) Emission Wavelength (nm) Quantum Yield (Φ) Reference
Zinc complexes with 5-(4-R-phenyl)-3-(pyridin-2-yl)-1,2,4-triazolesUV396 - 436Not specified rsc.org
Protonated pyrazolo[3,4-d] rsc.orgresearchgate.netscholaris.catriazolesNot specifiedBlue-shifted emission2 - 13% scholaris.ca

X-ray Crystallography

X-ray crystallography stands as a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For this compound and its derivatives, this method has been instrumental in elucidating their solid-state structures, revealing intricate details about their molecular conformation, packing, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structures

For instance, the crystal structure of 2-[1-(1-Naphthyl)-1H-1,2,3-triazol-4-yl]pyridine, an isomer of the title compound's derivative, was determined to be orthorhombic with the space group Pbca. fishersci.ca The unit cell parameters were reported as a = 11.6378(4) Å, b = 9.3228(4) Å, and c = 25.0592(9) Å. fishersci.ca Another related compound, 3-(pyridine-4-yl)- bldpharm.comnih.govnih.govtriazolo[4,3-a]pyridine, crystallizes in the monoclinic space group P2₁/c. nist.gov

Table 1: Crystallographic Data for Selected Adducts of Triazolyl-Pyridine Derivatives
CompoundMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2-[1-(1-Naphthyl)-1H-1,2,3-triazol-4-yl]pyridine fishersci.caC₁₇H₁₂N₄OrthorhombicPbca11.6378(4)9.3228(4)25.0592(9)902718.84(18)8
3-(Pyridine-4-yl)- bldpharm.comnih.govnih.govtriazolo[4,3-a]pyridine nist.govC₁₂H₈N₄MonoclinicP2₁/c15.1413(12)6.9179(4)13.0938(8)105.102(6)1324.16(16)4
(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate acs.orgC₁₅H₁₂N₄O₂MonoclinicP2/n5.5178(5)23.650(2)10.287(2)91.841(14)1341.8(3)4
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate bldpharm.comC₉H₇N₇·2H₂OMonoclinicP2₁/c7.052(8)17.862(16)9.715(8)111.158(9)1141.2(19)4

Crystal Engineering and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Hydrogen Bonding: The presence of both hydrogen bond donors (the N-H of the triazole ring) and acceptors (the nitrogen atoms of the pyridine and triazole rings) in the this compound framework makes it a prime candidate for forming extensive hydrogen-bonding networks. In the crystal structures of related compounds, various hydrogen bonds have been observed. For instance, in the dihydrate of 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine, O-H···N hydrogen bonds are formed between the water molecules of solvation and the nitrogen atoms of the triazole rings, contributing to a three-dimensional framework. bldpharm.com In other derivatives, C-H···N and C-H···O interactions are also prevalent, further stabilizing the crystal structure. acs.org

π-Stacking: The aromatic nature of both the pyridine and triazole rings facilitates π-π stacking interactions, which play a significant role in the crystal packing. These interactions are characterized by the parallel arrangement of the aromatic rings, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. In the crystal structure of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, π-π stacking interactions are observed between the triazole and benzene (B151609) rings. acs.org The shape and nature of substituents on the aromatic rings can influence the geometry and strength of these interactions, leading to different packing motifs.

Polymorphism and Co-Crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. While specific studies on the polymorphism of this compound are not extensively reported, the potential for polymorphic behavior is inherent in its molecular structure due to the flexibility of intermolecular interactions. Studies on related triazole derivatives have demonstrated the existence of polymorphs. parchem.com

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, is a powerful tool in crystal engineering. The hydrogen bonding capabilities of this compound make it an excellent candidate for forming co-crystals with other molecules, particularly those containing complementary hydrogen bond donors and acceptors. Research on co-crystals of a triazole drug with 1,4-dicarboxylic acids has shown the formation of trimers through hydrogen-bonding interactions between the triazole groups and the carboxylic acid moieties. chemeo.com This suggests that this compound could be utilized as a building block for the design of novel co-crystals with tailored properties.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial verification of its empirical formula. For this compound (C₇H₆N₄), the theoretical elemental composition can be calculated from its molecular formula.

Table 2: Theoretical Elemental Composition of this compound
ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.011784.07757.52%
HydrogenH1.00866.0484.14%
NitrogenN14.007456.02838.34%
Total 146.153 100.00%

While specific experimental elemental analysis data for the parent compound is not provided in the reviewed literature, it is a standard characterization method reported in the synthesis of its derivatives. For example, in the synthesis of 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate, the calculated and found elemental analysis values were in close agreement, confirming the composition of the synthesized compound. nih.gov This underscores the routine and essential nature of elemental analysis in the characterization of new compounds in this class.

Computational and Theoretical Investigations of 4 1h 1,2,3 Triazol 4 Yl Pyridine

Quantum Chemical Calculations

Detailed quantum chemical calculations for 4-(1H-1,2,3-triazol-4-yl)pyridine are not extensively reported in the scientific literature. To perform such calculations, researchers would typically employ the following theoretical methods.

A DFT approach, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be a standard method to determine the most stable three-dimensional arrangement of atoms in the molecule (its optimized geometry). This would provide key information on bond lengths, bond angles, and dihedral angles. The electronic structure analysis would reveal details about the distribution of electrons within the molecule. However, specific published data on the optimized geometry and electronic structure of this compound from DFT calculations is not available.

To understand how this compound interacts with light, TD-DFT calculations would be necessary. These calculations would predict the electronic absorption spectra, showing the wavelengths of light the molecule absorbs. This is crucial for understanding its potential in applications like organic light-emitting diodes (OLEDs) or as a photosensitizer. Without published TD-DFT studies, the specific excited state energies and optical properties remain undetermined.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability. A detailed analysis would involve visualizing the spatial distribution of these frontier orbitals. Currently, there are no specific published values or visualizations for the HOMO-LUMO gap and frontier orbitals of this compound.

Understanding how charge is distributed across the atoms of this compound is essential for predicting its intermolecular interactions and reactive sites. Methods like Mulliken population analysis and Natural Population Analysis (NPA) would be used to assign partial charges to each atom. This information would highlight the electrophilic and nucleophilic centers of the molecule. Specific atomic net charge data for this compound is not available in the literature.

NBO analysis provides a detailed picture of the bonding within a molecule, including donor-acceptor interactions that contribute to its stability. This analysis can reveal hyperconjugative interactions and the nature of lone pairs. For this compound, NBO analysis would offer insights into the interactions between the pyridine (B92270) and triazole rings. However, no such analysis has been published.

QTAIM is a powerful method used to analyze the electron density to define atomic basins and characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds). An analysis of the bond critical points would provide quantitative information about the strength and nature of the bonds within this compound. There are no published QTAIM studies for this specific molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations and related computational techniques are powerful tools for exploring the behavior of molecules over time, providing a dynamic picture of their conformational landscapes, tautomeric preferences, and interactions with their environment.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the stable conformations and potential tautomers of triazole-containing compounds. researchgate.netmmu.ac.uknih.gov The structure of this compound involves two interconnected aromatic rings, the pyridine ring and the 1,2,3-triazole ring.

Conformational Analysis: Studies on related substituted (triazol-yl)pyridine molecules reveal that the triazole and phenyl groups are often planar. nih.gov The relative orientation of these rings is a key conformational feature. For instance, in one crystal structure of a related derivative, the angle between the planes of a nicotinoyloxy fragment and the triazole ring was found to be 88.61°, indicating a nearly perpendicular arrangement, while the angle between the triazole and a benzene (B151609) ring was 16.54°. nih.gov DFT calculations can be used to optimize the geometries of various possible isomers (e.g., cis and trans conformations) to determine the lowest energy, and thus most stable, structures. researchgate.netnih.gov

Tautomerism: The 1,2,3-triazole ring is subject to prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms in the ring. ijsr.netresearchgate.net For the parent 1,2,4-triazole (B32235), quantum-chemical calculations have shown that the 1H-tautomer is generally more stable than the 4H-tautomer. ijsr.netmdpi.com Similar theoretical modeling can be applied to this compound to determine the relative stability of its possible tautomers (1H, 2H, and 3H forms). These studies involve calculating the relative energies of each tautomer, often using methods like SMD/M06-2X/6–311++G(d,p), to predict the predominant form in a given environment. researchgate.net The tautomeric state is critical as it influences the molecule's hydrogen bonding capabilities and its interaction with biological targets.

The surrounding solvent can significantly influence a molecule's conformation and reactivity. Computational models are employed to simulate these effects. The Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) are common approaches where the solvent is treated as a continuous medium with specific dielectric properties. researchgate.net

Studies on related triazole derivatives have compared computed parameters in a vacuum versus in a solvent like dimethylformamide (DMF). researchgate.net These analyses show that the solvent can alter molecular properties such as electrostatic charges, which in turn affects the molecule's reactivity and interaction potential. researchgate.net Furthermore, molecular dynamics simulations can be used to track the stability of a compound's conformation in an explicit solvent environment over time, with metrics like the Root Mean Square Deviation (RMSD) indicating the stability of the complex. researchgate.net

DFT calculations are a cornerstone for predicting chemical reactivity. By calculating the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can gain insights into the molecule's electronic behavior. nih.gov

The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity and stability. researchgate.netsdu.dk A smaller gap generally implies higher reactivity. These calculations can help explain the outcomes of chemical reactions, such as the high regioselectivity of 1,3-dipolar cycloaddition reactions used to synthesize 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov Theoretical modeling can also elucidate the step-by-step mechanisms of such reactions, identifying transition states and intermediates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Clinical Focus)

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their properties (e.g., biological activity or physical properties). nih.gov This is achieved by correlating theoretical descriptors of the molecules with their observed activity.

A wide range of theoretical descriptors can be calculated to build a QSAR model. These descriptors quantify various aspects of a molecule's physicochemical properties. They can be broadly categorized as constitutional, topological, electrostatic, and quantum-chemical.

In 3D-QSAR studies, molecular fields such as steric and electrostatic fields are used as descriptors. nih.govresearchgate.net For example, the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method generates models based on these fields to show how steric bulk or electrostatic charge at specific points in space correlates with activity. nih.govresearchgate.net Other descriptor types include Multilevel Neighborhoods of Atoms (MNA) and Quantitative Neighborhoods of Atoms (QNA). mdpi.com

Basic computed properties also serve as important descriptors in QSAR models.

Property3-(1H-1,2,3-triazol-4-yl)pyridine nih.gov4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine nih.gov
Molecular Weight146.15 g/mol223.23 g/mol
XLogP30.21.2
Hydrogen Bond Donor Count21
Hydrogen Bond Acceptor Count35
Polar Surface Area54.5 Ų67.4 Ų

This table presents computed properties for closely related analogs of this compound as examples of theoretical descriptors used in QSAR studies.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to understand the structural basis of ligand-target interactions.

In one study, a series of 1,2,3-triazolyl-pyridine hybrids were investigated as potential inhibitors of Aurora B kinase, a protein target relevant in cancer research. nih.gov Docking simulations were performed to predict how these compounds bind to the active site of the protein. The results provided detailed information on the binding mode, including the binding energy and the specific amino acid residues involved in the interaction.

The study found that the pyridine ring and the triazole moiety were crucial for binding. nih.gov For example, one compound exhibited a π-cation interaction between its pyridine ring and the residue Lys106, while its triazole moiety formed a π-sigma interaction with Leu83. nih.gov These interactions stabilize the ligand within the protein's binding pocket.

Compound DerivativeTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Types
Triazolyl-pyridine hybrid (Compound 10)Aurora B kinase-8.8Lys106, Leu83π-Cation, π-Sigma nih.gov
Triazolyl-pyridine hybrid with -OMe (Compound 11)Aurora B kinase-9.2Lys106, Leu83π-Cation, π-Sigma nih.gov
Triazolyl-pyridine hybrid with phenyl (Compound 3)Aurora B kinase-9.1Tyr156, Lys106, Leu83π-π, π-Cation, π-Sigma nih.gov

This table summarizes findings from a molecular docking study on 1,2,3-triazolyl-pyridine hybrids, illustrating the type of data generated through such computational investigations. nih.gov

Coordination Chemistry and Metal Complexation of 4 1h 1,2,3 Triazol 4 Yl Pyridine

Ligand Design and Binding Modes

The unique arrangement of nitrogen atoms in 4-(1H-1,2,3-triazol-4-yl)pyridine underpins its utility as a ligand. The presence of both a pyridine (B92270) nitrogen and multiple triazole nitrogens allows for various coordination strategies.

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. This compound and its derivatives can act as:

Monodentate ligands: They can bind to a metal center through a single donor atom, typically the pyridine nitrogen or one of the triazole nitrogens. libretexts.org

Bidentate ligands: These ligands bind through two donor sites. libretexts.org In the case of 2-(1H-1,2,3-triazol-4-yl)pyridine, this often involves the pyridine nitrogen and the adjacent N2 nitrogen of the triazole ring, forming a stable five-membered chelate ring. rsc.org This bidentate chelation is a common and important binding mode for this class of ligands. nih.gov

Polydentate ligands: By incorporating multiple this compound units into a larger molecular framework, polydentate ligands can be created. For instance, 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) is a terdentate ligand that can coordinate to a metal ion through the central pyridine nitrogen and the two triazole N3 nitrogens. rsc.org This "terpy-like" coordination has been a subject of significant research interest. rsc.org

The flexibility in denticity allows for the construction of a wide variety of coordination complexes with different geometries and properties.

Research on related ligands, such as 2-(1H-1,2,4-triazol-3-yl)pyridine, has shown that they act as bidentate anionic ligands, forming stable complexes with various transition metals. researchgate.net The stability of these complexes is influenced by the nature of the metal ion, with the triazole bond strength varying in the order Cd-N > Rh-N > Co-N. researchgate.net The formation of stable five-membered rings is a recurring theme in the coordination chemistry of pyridyl-triazole ligands. researchgate.net

A key aspect of the coordination chemistry of this compound is the competition between the pyridine and triazole nitrogen atoms for coordination to the metal center. The outcome often depends on the specific isomer of the ligand and the reaction conditions.

In "regular" 2-(1H-1,2,3-triazol-4-yl)pyridine ligands, there is a preferential binding of d-metal cations through the pyridyl nitrogen and the proximal triazolyl nitrogen (N2). rsc.org In contrast, for "inverse" 1-(pyrid-2-yl)-1,2,3-triazole ligands, coordination typically involves the triazole N3 nitrogen. acs.org However, chelation can induce coordination through the less basic N2 atom. acs.org

Studies on complexes with 1,4-di(2-pyridyl)-1,2,3-triazole have shown a clear preference for the formation of a chelate with the pyridyl nitrogen and the adjacent triazolyl nitrogen. rsc.org Similarly, in certain palladium(II) complexes with a bis(1,2,3-triazolyl-pyridine) ligand, selective coordination to the N3 nitrogen of the inverse triazolyl-pyridine was observed, while the bidentate triazolyl-pyridine units remained uncoordinated. rsc.org This highlights the subtle electronic and steric factors that govern the coordination preference.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

A wide range of transition metal complexes have been synthesized and characterized. These complexes exhibit diverse geometries and properties.

Fe(II): The terdentate ligand 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) forms stable complexes with Fe(II). rsc.org

Cu(II): Complexes of Cu(II) with derivatives of pyridyl-triazole have been prepared. For instance, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol forms a square planar complex with Cu(II). researchgate.netnih.gov The coordination of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine (pytri) with Cu(II) has also been investigated in the context of molecular switches. nih.gov

Ni(II): Nickel(II) complexes with pyridyl-triazole ligands have been synthesized, often exhibiting tetrahedral geometry. researchgate.netnih.gov Ethynylarene compounds containing 2-(1,2,3-triazol-4-yl)pyridine units have been shown to be selective fluorescent chemosensors for Ni(II). nih.gov The solid-state structure of a dichloro(bis{2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})nickel(II) complex has been determined. nih.gov

Co(II): Cobalt(II) complexes with pyridyl-triazole ligands have been prepared and characterized. researchgate.netnih.govnih.gov A five-coordinate Co(II) complex with a tripodal triazole ligand has been reported to have a distorted trigonal bipyramidal geometry. nih.gov

Mn(II), Zn(II), Cd(II): These metal ions also form complexes with pyridyl-triazole ligands, typically with tetrahedral geometries. researchgate.netnih.govnih.gov The synthesis and characterization of dichloro(bis{2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) complexes for Mn, Zn, and Cd have been reported. nih.govresearchgate.net

Ag(I): Silver(I) complexes with 1,4-di(2-pyridyl)-1,2,3-triazole have been structurally characterized through self-assembly studies. rsc.org

Pd(II): A palladium(II) complex with a bis(1,2,3-triazolyl-pyridine) ligand has been synthesized and shown to be an effective catalyst in Suzuki-Miyaura coupling reactions. rsc.org

Re(I): Rhenium(I) complexes of the type fac-Re(CO)3Cl with inverse pyridyl-1,2,3-triazole ligands have been synthesized and studied for their electronic properties. acs.org

The characterization of these complexes is typically carried out using a variety of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR, mass spectrometry, and single-crystal X-ray diffraction. researchgate.netnih.govnih.gov

Table 1: Selected Transition Metal Complexes of Pyridyl-Triazole Ligands

Metal Ion Ligand Complex Formula Geometry Reference(s)
Fe(II) 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) [Fe(btp)2]X2 Octahedral rsc.org
Cu(II) 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol [Cu(L)2] Square Planar researchgate.netnih.gov
Ni(II) 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol [Ni(L)2] Tetrahedral researchgate.netnih.gov
Co(II) 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp) [Co(tzp)2]·1.5H2O Tetragonal researchgate.net
Mn(II) 2-(1-(4-methylphenyl)-1H-1,2,3-triazol-1-yl)pyridine (L2) [Mn(L2)2Cl2] Tetrahedral nih.govresearchgate.net
Zn(II) 2-(1-(4-methylphenyl)-1H-1,2,3-triazol-1-yl)pyridine (L2) [Zn(L2)2Cl2] Tetrahedral nih.govresearchgate.net
Cd(II) 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp) [Cd(tzp)2] Tetragonal researchgate.net
Ag(I) 1,4-di(2-pyridyl)-1,2,3-triazole (dpt) [Ag(dpt)]X - rsc.org
Pd(II) bis(1,2,3-triazolyl-pyridine) on ortho-phthalic acid PdCl2[bptmp] - rsc.org
Re(I) [2-(4-R-1H-1,2,3-triazol-1-yl)methyl]pyridine fac-[(py(CH2)tri-R)Re(CO)3Cl] Fac-Octahedral acs.org

The coordination chemistry of this compound and its derivatives extends to the f-block elements. The interactions of 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) containing ligands with Eu(III) have been reported, demonstrating the formation of stable coordination compounds. rsc.org

In the context of actinide chemistry, the hydrophilic ligand 2,6-bis[1-(propan-1-ol)-1,2,3-triazol-4-yl]pyridine (PyTri-Diol) has been studied for its complexation with Cm(III) and Eu(III). researchgate.net Time-resolved laser fluorescence spectroscopy (TRLFS) has been used to identify the formation of 1:1, 1:2, and 1:3 metal-to-ligand complexes and to determine their stability constants. researchgate.net These studies are relevant to the development of advanced separation processes for nuclear waste treatment.

Furthermore, computational studies using Density Functional Theory (DFT) have been employed to analyze the effect of various lanthanide ions (La, Ce, Pr, Nd) on the properties of their complexes with 1,2,3-triazole-based ligands. mdpi.comnih.gov These studies provide insights into the geometric parameters, electronic structures, and spectroscopic properties of these f-element complexes. mdpi.comnih.gov

Heterometallic Complexes and Multi-Metallic Systems

The ditopic nature of this compound and its derivatives, possessing both a pyridine and a triazole ring, allows for the selective coordination of different metal ions, leading to the formation of heterometallic and multi-metallic systems. The distinct electronic properties and coordination preferences of the nitrogen atoms in the two heterocyclic rings are key to this selectivity.

A notable example involves the "click" ligand, 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine (L), a derivative of the core compound. This ligand reacts with iron(II) ions to form a monomeric octahedral complex, [Fe(L)₂]²⁺. nih.gov Subsequent treatment of this iron(II) complex with silver(I) tetrafluoroborate (B81430) results in the formation of a heterometallic linear coordination polymer. nih.gov In this polymer, the silver(I) ions bridge the iron complexes, demonstrating the ligand's capacity to bring together different metal centers into a single, ordered assembly. nih.gov This self-assembly process highlights the potential for creating complex, multi-metallic materials with potentially novel magnetic or catalytic properties.

The synthesis of such heterometallic systems is often achieved through a step-wise approach, where one metal ion is first coordinated to a specific site on the ligand, followed by the introduction of a second, different metal ion. For instance, two 2D heterometallic 4d-4f coordination polymers, {[EuAg(tbc)₃(H₂O)]ClO₄-H₂O}n and {Eu₂Ag₃(tbc)₆(NO₃)₂(H₂O)₂₂ · 2H₂O}n, were synthesized using 4-(1H-1,2,4-triazol-1-yl)benzoic acid, a related triazole-containing ligand. researchgate.net This demonstrates the utility of triazole-based ligands in constructing complex heterometallic frameworks.

Structural Elucidation of Coordination Compounds

The characterization of coordination compounds of this compound and its derivatives relies heavily on single-crystal X-ray diffraction, which provides detailed information about the geometry of the metal center, bond lengths, and bond angles.

Octahedral, Square Planar, and Other Geometries

Coordination complexes involving derivatives of this compound exhibit a variety of geometries, largely dictated by the coordination number and electronic configuration of the metal ion.

In a study of dichloro(bis{2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl-κN³]pyridine-κN})metal(II) complexes, where the metal is Mn, Fe, Co, Ni, Cu, Zn, or Cd, the solid-state structures of the Ni(II) and Zn(II) complexes were determined. nih.govnih.gov The nickel(II) complex, [Ni(L)₂Cl₂], where L is the bidentate 2-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)pyridine ligand, displays a distorted octahedral geometry. nih.govresearchgate.netmmu.ac.uk The two ligands coordinate to the nickel center through the pyridine nitrogen and one of the triazole nitrogens, and the two chloride ions occupy the remaining coordination sites. nih.govresearchgate.netmmu.ac.uk

While octahedral geometry is common, other coordination environments are also observed. For example, in a palladium(II) complex with a modified bis(1,2,3-triazolyl-pyridine) ligand, the palladium center adopts a square planar geometry. rsc.org The ligand in this case coordinates in an unusual manner, with the N-3 nitrogen of the inverse triazolyl-pyridine moiety binding to the metal. rsc.org

The following table summarizes the coordination geometries observed in some complexes of this compound derivatives.

CompoundMetal IonCoordination GeometryReference
[Ni(2-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)pyridine)₂Cl₂]Ni(II)Distorted Octahedral nih.govresearchgate.netmmu.ac.uk
[Zn(2-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)pyridine)₂Cl₂]Zn(II)Distorted Octahedral nih.govresearchgate.net
PdCl₂[bptmp]Pd(II)Square Planar rsc.org
[Fe(2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine)₂]²⁺Fe(II)Octahedral nih.gov

Stereoisomerism and Ligand Isomerization in Complexes

The geometry of the coordination complexes of this compound derivatives can lead to the formation of stereoisomers, particularly geometric isomers (cis/trans). libretexts.org In the case of the octahedral [M(L)₂Cl₂] complexes, where L is a bidentate ligand like 2-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)pyridine, both cis and trans isomers are possible. nih.govnih.gov Density functional theory (DFT) calculations on these complexes have been used to determine the lowest energy conformations for both cis and trans isomers. nih.govnih.gov These isomers differ in the spatial arrangement of the chloride and the two bidentate ligands around the central metal ion. libretexts.org

Ligand isomerization is also a key aspect of the chemistry of these compounds. The this compound ligand itself can exist in different tautomeric forms, and the rotational freedom around the C-C bond connecting the pyridine and triazole rings can lead to different conformational isomers. nih.gov Studies on a related ligand, 2,6-bis(1-(3-hydroxypropyl)-1,2,3-triazol-4-yl)pyridine, have shown the existence of multiple conformational isomers in the solid state, with the triazole units adopting different orientations relative to the pyridine ring. nih.gov This conformational flexibility can influence the final structure of the resulting metal complex.

Supramolecular Architectures and Coordination Polymers

The ability of this compound to act as a bridging ligand, connecting multiple metal centers, is fundamental to the formation of supramolecular architectures and coordination polymers.

The formation of these extended structures is driven by self-assembly, a process where molecules spontaneously organize into well-defined, stable structures. In the case of coordination chemistry, this involves the programmed interaction between metal ions and organic ligands. The directionality of the coordination bonds and the geometry of the ligand play a crucial role in determining the final architecture.

Research on bis(1,2,3-triazolyl)pyridine macrocycles has demonstrated their ability to self-assemble with divalent transition metal ions to form ML₂ complexes. rsc.org Similarly, the "click" ligand 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine self-assembles with silver(I) ions to form discrete [Ag(L)]⁺ complexes in solution, which then crystallize as coordination polymers. mdpi.comresearchgate.net

The connectivity of the metal-ligand units can lead to the formation of frameworks with different dimensionalities. One-dimensional (1D) coordination polymers, or chains, are commonly observed. For instance, a pyridine and thioether co-supported triazole ligand has been shown to form a 1D coordination polymer with silver(I) ions, featuring cyclic [Ag₄] clusters. mdpi.com In this structure, the ligand displays both chelate and bridging coordination modes. mdpi.com

Two-dimensional (2D) frameworks, or layers, can also be constructed. The synthesis of four coordination polymers with Co(II), Zn(II), and Cd(II) using the 3,5-bis(1',2',4'-triazol-1'-yl) pyridine ligand resulted in both 2D and 3D structures. rsc.org One of the cobalt complexes formed a 2D 4-connected framework, while a zinc complex formed a 2D (2,3,4)-connected framework. rsc.org These examples, while not involving the exact this compound, illustrate the principles by which related ligands can form extended networks.

The following table lists some of the coordination polymers formed from derivatives of this compound and their dimensionality.

LigandMetal Ion(s)DimensionalityReference
2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridineFe(II), Ag(I)1D (linear) nih.gov
Pyridine and thioether co-supported triazoleAg(I)1D (with cyclic [Ag₄] clusters) mdpi.com
3,5-bis(1',2',4'-triazol-1'-yl) pyridineCo(II)2D rsc.org
3,5-bis(1',2',4'-triazol-1'-yl) pyridineZn(II)2D rsc.org

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic characteristics of metal complexes incorporating this compound are fundamentally dictated by the interplay between the ligand and the central metal ion. The specific manner in which this compound coordinates to the metal—whether as a monodentate or a bridging ligand—profoundly shapes the electronic structure of the resulting complex, which in turn governs its magnetic and electrochemical behavior.

Ligand Field Theory and d-Orbital Splitting

Ligand field theory provides a framework for understanding the electronic structure of coordination compounds. It describes how the interaction between the metal ion's d-orbitals and the orbitals of the surrounding ligands leads to the splitting of the d-orbitals into distinct energy levels. libretexts.org The extent of this splitting, known as the ligand field splitting parameter (Δ), is contingent on several factors, including the identity of the metal ion, the nature of the ligand, and the geometry of the complex. libretexts.orglibretexts.org

For an octahedral complex, the d-orbitals split into two sets: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg* orbitals (dx²-y², dz²). libretexts.orglibretexts.org The energy separation between these sets is denoted as Δo. In contrast, tetrahedral complexes exhibit an inverted splitting pattern, with the e set at a lower energy than the t₂ set, and the magnitude of the splitting (Δt) is smaller than in an octahedral environment. libretexts.org The aformentioned d-orbital splitting energy in a tetrahedral arrangement is approximately 4/9 that of an analogous octahedral complex due to the less effective overlap between the ligand and d-orbitals. libretexts.org

The electronic properties of rhenium(I) complexes with related pyridyl-1,2,3-triazole ligands have been investigated using UV-vis spectroscopy and computational methods. These studies reveal intense absorptions in the UV region, which are attributed to metal-to-ligand charge transfer (MLCT) transitions, along with higher energy π-π* transitions. acs.org In most cases, the 1,2,3-triazolyl unit appears to function as an electronic insulator, with the MLCT transition being directed towards the pyridine moiety. acs.org

Spin States and Magnetic Susceptibility Measurements

The filling of the split d-orbitals by electrons determines the spin state of the metal complex. When the ligand field splitting (Δ) is substantial, it becomes energetically favorable for electrons to pair up in the lower-energy orbitals, leading to a low-spin (LS) state. Conversely, a smaller Δ allows electrons to occupy higher-energy orbitals before pairing, resulting in a high-spin (HS) state. beilstein-journals.org

Magnetic susceptibility measurements are a primary tool for elucidating the spin state of a metal complex. Paramagnetic compounds, which possess unpaired electrons, are drawn into a magnetic field, whereas diamagnetic compounds, having all electrons paired, are weakly repelled. The effective magnetic moment (μeff) of a complex, calculated from its magnetic susceptibility, provides a quantitative measure of the number of unpaired electrons. researchgate.net

Iron(II) complexes, for example, can be either high-spin (S=2) or low-spin (S=0). High-spin Fe(II) complexes are paramagnetic due to four unpaired electrons, while their low-spin counterparts are diamagnetic. acs.org The spin state of an iron(II) complex with this compound can be sensitive to external stimuli like temperature and pressure, potentially leading to a phenomenon known as spin crossover (SCO), where the complex can interconvert between HS and LS states. beilstein-journals.orgnih.gov

Studies on iron(II) complexes with isomeric 2,6-di(1,2,3-triazolyl)pyridine ligands have demonstrated the significant influence of the triazole linkage on the resulting spin state. For instance, solvates of [Fe(L3)2][ClO4]2, where L3 is 2,6-di(1H-1,2,3-triazol-4-yl)pyridine, are consistently low-spin and diamagnetic. whiterose.ac.uk In contrast, [Fe(L2)2][ClO4]2, with the isomeric ligand L2 (2,6-di(1,2,3-triazol-2-yl)pyridine), is fully high-spin. whiterose.ac.uk This highlights the subtle interplay between the σ-basicity and π-acidity of the heterocyclic donors in determining the molecular ligand field. acs.org

A selection of magnetic susceptibility data for various transition metal complexes is presented in the interactive table below.

Electrochemical Properties (Cyclic Voltammetry)

Cyclic voltammetry (CV) is an indispensable electrochemical technique for probing the redox behavior of metal complexes. acs.org It yields valuable information regarding the oxidation and reduction potentials of both the metal center and the coordinated ligands. In a typical CV experiment, the potential is swept linearly to a predetermined value and then reversed, generating a cyclic voltammogram—a plot of current versus potential. analis.com.my

The electrochemical characteristics of metal complexes featuring this compound are shaped by the identity of the metal ion, the coordination geometry, and the electronic nature of the pytz ligand itself. The electron-rich triazole ring can modulate the electron density at the metal center, thereby influencing its redox potentials. nih.govmmu.ac.uk

For example, the cyclic voltammogram of a ruthenium(II) complex bearing a 2-(1H-1,2,3-triazol-4-yl)-pyridine ligand might exhibit a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) redox couple. nih.gov The potential at which this event occurs offers insight into the electron-donating or -accepting capacity of the ligand. In a series of dichloro(bis{2-[1-(4-R-phenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})iron(II) compounds, the Fe(II)/Fe(III) redox couple was observed at approximately -0.3 V versus Fc/Fc+, with very little variation across a range of different R substituents on the phenyl ring. researchgate.net This suggests limited electronic communication between the substituents and the metal center in these particular complexes. researchgate.net

In another study involving copper(II) complexes constructed from 4-(2-pyridyl)-1H-1,2,3-triazole, cyclic voltammetry was used in conjunction with diffuse reflectance spectroscopy to estimate the HOMO-LUMO bandgaps. researchgate.net The results indicated that the nature of the apical ligands in the octahedral or square-pyramidal geometries influenced the bandgap, with higher electron density on the apical ligand leading to a lower bandgap. researchgate.net

The interactive table below provides representative cyclic voltammetry data for a selection of metal complexes containing triazole-pyridine based ligands.

Applications in Advanced Materials Science

Luminescent and Fluorescent Materials

The scaffold of 4-(1H-1,2,3-triazol-4-yl)pyridine is a promising platform for the development of novel luminescent and fluorescent materials. The constituent pyridine (B92270) and triazole rings are key components in many established photophysically active systems.

Design of Organic and Metal-Organic Fluorophores

The design of fluorophores based on the pyridyl-triazole structure involves creating extended π-conjugated systems or forming metal-organic complexes. The 1,2,3-triazole ring, often synthesized via a "click" reaction, and the pyridine ring act as excellent chelating units for metal ions, forming the basis for a wide range of metal-organic fluorophores. nih.govnih.govresearchgate.net

Research on the closely related isomer, 2-(1H-1,2,3-triazol-4-yl)pyridine, demonstrates this principle effectively. This ligand has been used to synthesize a series of luminescent mononuclear copper(I) complexes. rsc.orgnih.govresearchgate.net In these structures, the pyridyl-triazole unit coordinates with the copper(I) center, and ancillary ligands like phosphines are used to complete the coordination sphere and influence the photophysical properties. rsc.orgnih.gov Similarly, rhenium(I) carbonyl complexes have been synthesized using pyridyl-1,2,3-triazole ligands, showcasing the versatility of this structural motif in creating metal-organic materials. acs.org The modular nature of these designs, allowing for systematic changes to the ligands, enables the fine-tuning of the resulting material's properties. nih.govnih.gov

Applications in Light-Emitting Devices (LEDs)

The tunable and efficient emission from materials based on pyridyl-triazoles makes them attractive candidates for use in organic light-emitting diodes (OLEDs). The development of stable and highly luminescent compounds is a key objective in materials science for creating next-generation displays and lighting. While direct application of this compound in commercial LEDs is not yet documented, related heterocyclic systems are extensively used. For example, pyrazoloquinoline derivatives, which are also nitrogen-containing heterocycles, are utilized as luminescent materials in the fabrication of OLEDs. core.ac.uk The luminescent copper(I) and rhenium(I) complexes with pyridyl-triazole ligands possess the fundamental photophysical characteristics required for use as emitters in the emissive layer of an OLED. rsc.orgacs.org

Sensors and Probes

The ability of the this compound structure to act as a chelating agent for specific analytes forms the basis of its application in chemical sensors and probes. The binding of an analyte can induce a measurable change in the material's photophysical properties, most notably its fluorescence.

Chemosensors for Metal Ions, Anions, and Small Molecules

Chemosensors are designed to selectively bind with a target analyte, resulting in a detectable signal, such as a change in color or fluorescence. researchgate.net The triazole-pyridine motif is an effective building block for such sensors due to its inherent metal-binding capabilities. nih.govnih.gov

Research has demonstrated that ethynylarene compounds functionalized with 2-(1,2,3-triazol-4-yl)pyridine units can act as highly selective fluorescent chemosensors for metal cations. nih.govnih.gov These sensors have shown a unique and reversible "turn-on" fluorescence response to Nickel(II) ions in aqueous solutions, with high selectivity over a panel of 21 other metal cations. nih.govnih.gov The proposed mechanism involves the disruption of non-fluorescent aggregates upon the binding of Ni(II) to the peripheral chelating units, which restores the fluorescence of the central ethynylarene core. nih.govnih.gov Other pyridine-based fluorescent systems have also been developed for detecting small molecules, such as benzene (B151609) in gasoline, indicating the versatility of this structural class in sensor design. mdpi.com

Fluorescent Probes for Specific Analyte Detection

Building on the principles of chemosensors, fluorescent probes are tailored for the sensitive and specific detection of particular analytes. Probes based on the 2-(1,2,3-triazol-4-yl)pyridine framework have proven effective for the ratiometric and "turn-on" detection of aqueous Ni(II). nih.govnih.gov

In one study, two different sensor molecules containing the 2-(1,2,3-triazol-4-yl)pyridine chelator were developed. nih.gov The probes exhibited large hypsochromic shifts (a shift to shorter wavelengths) and a significant increase in fluorescence intensity upon exposure to increasing concentrations of Ni(II). nih.govnih.gov This specific and measurable response allows for the quantitative detection of the analyte at micromolar concentrations. nih.gov The development of such probes is crucial for applications in environmental monitoring and biological imaging. researchgate.net

Characteristics of Fluorescent Probes Based on 2-(1,2,3-triazol-4-yl)pyridine

Probe NameTarget AnalyteResponse TypeExcitation Max (λex)Emission Monitoring Range
Sensor 2Ni(II)Turn-on290 nm320 - 550 nm
Sensor 3Ni(II)Turn-on320 nm350 - 600 nm

Data derived from a study on ethynylarene compounds containing 2-(1,2,3-triazol-4-yl)pyridine chelating units. nih.gov

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The bifunctional nature of this compound, with its coordinating pyridine and triazole moieties, makes it an attractive linker for the synthesis of both MOFs and COFs. These materials are renowned for their high porosity and tunable structures, making them suitable for a wide range of applications.

Design Principles for Triazolylpyridine-Based Linkers

The design of linkers is a critical aspect of creating MOFs and COFs with desired properties. The incorporation of the 1,2,3-triazole functionality into pyridine-based linkers is a strategic approach to enhance the performance of these materials, particularly for applications like carbon dioxide capture. The triazole ring provides additional Lewis base sites which can lead to stronger interactions with guest molecules like CO2. rsc.org

A key design principle involves the custom-design of pillar ligands that can be used to construct pillared MOFs. By replacing traditional pillar ligands, such as 4,4'-bipyridine (B149096), with custom-designed triazolylpyridine-based ligands, it is possible to introduce new functionalities into the framework. This approach allows for the targeted enhancement of properties like gas uptake capacity. rsc.org The modular nature of MOF and COF synthesis, which involves the self-assembly of organic ligands and metal-containing secondary building units (SBUs), allows for the pre-design of structures with specific topologies. rsc.org

Synthesis and Structural Characteristics of MOFs/COFs

The synthesis of MOFs using triazolylpyridine-based linkers typically involves solvothermal reactions. For instance, a pillared MOF, designated as MTAF-3, was synthesized using the custom-designed ligand 4,4'-(2H-1,2,3-triazole-2,4-diyl)dipyridine. This ligand is a derivative of this compound. The resulting MOF exhibits a three-dimensional porous structure. rsc.org

While specific examples of COFs synthesized directly from this compound are not extensively documented in the reviewed literature, the general principles of COF synthesis suggest its potential as a building block. COFs are constructed through strong covalent bonds between organic building blocks, resulting in crystalline porous polymers. nih.gov The synthesis of pyridine-based COFs has been reported, demonstrating their potential as electrode materials for lithium-ion batteries. nih.gov The synthesis of COFs with pyridine structures has also been achieved through molten polymerization methods, yielding materials with high crystallinity and specific surface areas. rsc.org

Pore Engineering and Gas Adsorption Properties

A significant advantage of using triazolylpyridine-based linkers in MOFs is the ability to engineer the pores for specific applications, such as enhanced gas adsorption. The incorporation of 1,2,3-triazole moieties into the framework of a MOF has been shown to remarkably enhance its CO2 uptake capacity. rsc.org

In the case of the pillared MOF MTAF-3, which was constructed with a triazole-containing pillar ligand, the CO2 uptake was enhanced by a factor of approximately three compared to the parent MOF-508, which uses a standard 4,4'-bipyridine pillar. rsc.org This enhancement is attributed to the presence of the triazole groups, which provide additional interaction sites for CO2 molecules. rsc.org The heat of adsorption (Qst) for CO2 was also significantly increased in MTAF-3, further indicating a stronger affinity for CO2. rsc.org

The following table summarizes the CO2 adsorption data for MTAF-3 and the parent MOF-508.

MaterialCO2 Uptake (cm³/g at 273 K and 1 atm)Heat of Adsorption (Qst) (kJ/mol)
MTAF-3 ~60~28
MOF-508 ~20~25

Data extracted from a study on a pillared metal-organic framework incorporated with 1,2,3-triazole moieties. rsc.org

Polymer Chemistry and Dendrimer Construction

The versatile chemical nature of this compound also lends itself to applications in polymer chemistry, where it can be incorporated into polymer backbones or used to construct complex dendritic architectures.

Incorporation into Polymeric Backbones for Functional Polymers

The synthesis of polymers possessing 1,2,3-triazole units in their backbone is a promising area of research for developing new functional polymers. These polymers can be synthesized from monomers carrying azide (B81097) and alkyne moieties through Huisgen cycloaddition or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org The resulting polymers can exhibit interesting properties due to the presence of the triazole rings, which have a large dipole moment and can act as hydrogen bonding acceptors and ligands for metal ions. rsc.org

One notable application is the use of 2-(1H-1,2,3-triazol-4-yl)-pyridine ligands, which are isomers of the title compound, in coordination with ruthenium(II) ions to form complexes that can act as initiators for the ring-opening polymerization of ε-caprolactone. rsc.org This demonstrates the potential of this class of compounds to be used in the synthesis of biodegradable polyesters. The synthesis of these ligands is often achieved through "click" chemistry, which provides straightforward access to mono-functionalized ligands. rsc.org

Dendritic Architectures and Macromolecular Assemblies

While direct synthesis of dendrimers using this compound as a core or branching unit is not extensively detailed in the available literature, the principles of dendrimer construction suggest its potential utility. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov Their synthesis often involves a step-wise, generational growth from a central core.

The functional groups of this compound could potentially be utilized in the construction of dendrimers. For example, pyridoneimine-functionalized poly(ether imine) (PETIM) dendrimers have been synthesized, showcasing the use of pyridine derivatives in dendritic structures. nih.gov The synthesis involved reacting chloride-functionalized dendrimers with N-methylamino pyridine. nih.gov The self-assembly of "click" ligands, such as 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine, with metal ions like silver(I) and iron(II) to form discrete metallosupramolecular architectures has been reported. researchgate.net This highlights the ability of triazolyl-pyridine moieties to drive the formation of complex macromolecular assemblies. researchgate.net

Dye-Sensitized Solar Cells (DSSCs) and Organic Electronics

There is a notable absence of studies investigating the use of this compound as a component in dye-sensitized solar cells. Consequently, no data can be provided for its role as a ligand in ruthenium(II) or other metal-based sensitizers, nor is there any performance evaluation of this specific compound in photovoltaic devices.

Research on related positional isomers, such as those where the pyridine ring is attached at the 2-position of the triazole, has demonstrated the potential of pyridyl-triazole ligands in ruthenium(II) complexes for DSSC applications. These studies indicate that the photophysical and electrochemical properties of the resulting complexes are influenced by the ligand structure. However, without direct experimental evidence for the 4-pyridyl isomer, any discussion on its potential performance would be purely speculative.

Corrosion Inhibition Studies

Similarly, dedicated research on the efficacy of this compound as a corrosion inhibitor is not present in the available scientific literature. The broader family of triazole and pyridine derivatives has been investigated for their anti-corrosion properties. These studies often suggest that the nitrogen atoms in the heterocyclic rings play a crucial role in adsorbing onto metal surfaces, thereby forming a protective layer that inhibits corrosion. For instance, various Schiff's bases of pyridyl-substituted triazoles have been reported as effective corrosion inhibitors for mild steel in acidic environments. rsc.org The general findings indicate that the inhibition efficiency is dependent on the concentration of the inhibitor, the temperature, and the specific molecular structure.

However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its performance as a corrosion inhibitor.

Catalytic Applications

Organocatalysis Mediated by 4-(1H-1,2,3-triazol-4-yl)pyridine

Metal-Catalyzed Reactions

The nitrogen atoms in both the pyridine (B92270) and triazole rings of this compound make it an excellent ligand for coordinating with a variety of metal centers. This has led to its extensive use in the development of both homogeneous and heterogeneous metal catalysts.

Design of Metal-Triazolylpyridine Complexes as Homogeneous Catalysts

The modular synthesis of this compound and its derivatives, often through "click chemistry," allows for the facile tuning of their steric and electronic properties. This tunability is crucial for the rational design of homogeneous catalysts. By modifying the substituents on either the pyridine or triazole ring, researchers can influence the coordination environment around the metal center, thereby affecting the catalyst's activity, selectivity, and stability.

For example, palladium complexes of pyridine-appended triazole-based phosphine (B1218219) ligands have been synthesized and characterized. These complexes, featuring different coordination modes such as κ²-P,N and κ²-P,P, have demonstrated the ambidentate nature of these ligands nih.gov. The electronic and steric properties of these ligands play a crucial role in the catalytic efficiency of the resulting metal complexes.

Heterogenized Catalysts (e.g., within MOFs)

Incorporating this compound-based ligands into solid supports, such as metal-organic frameworks (MOFs), offers the advantages of heterogeneous catalysis, including ease of separation and catalyst recyclability. The porous nature and high surface area of MOFs can also enhance catalytic activity by providing a high concentration of active sites.

While direct applications of this compound in MOFs for catalysis are not extensively documented, related structures have been successfully employed. For instance, a pillared MOF, MTAF-3, was created by replacing the 4,4′-bipyridine pillar in MOF-508 with 4,4′-(2H-1,2,3-triazole-2,4-diyl)dipyridine. This modification led to a significant enhancement in CO2 uptake capacity, highlighting the influence of the triazole moiety mdpi.comchemscene.com. Another study utilized a triazole-containing octacarboxylate linker to construct a highly porous copper-based MOF. This material, featuring exposed Lewis acidic metal sites and nitrogen-rich triazole groups, exhibited high catalytic activity and size selectivity in the cycloaddition of CO2 with epoxides researchgate.net. These examples underscore the potential of incorporating triazolylpyridine linkers into MOFs to create effective heterogeneous catalysts.

Reaction Scope and Selectivity in Organic Transformations

Complexes of pyridyl-triazole ligands have shown considerable promise in a variety of important organic transformations, most notably in cross-coupling reactions.

Suzuki-Miyaura Coupling: Palladium complexes featuring pyridyl-triazole ligands have been developed as highly effective catalysts for the Suzuki-Miyaura coupling reaction. In one study, a novel bis(1,2,3-triazolyl-pyridine) ligand on an ortho-phthalic acid platform was synthesized. Its palladium(II) complex proved to be a highly effective catalyst for the Suzuki-Miyaura coupling in a water/ethanol solvent system with very low catalyst loading rsc.orgrsc.org. The high reactivity was attributed to the specific electronic and steric properties of the ligand. Another example involves a photoresponsive palladium complex with an azopyridyl-triazole ligand, where the catalytic activity in the Suzuki coupling reaction could be controlled by light-induced changes in solubility rsc.org.

Heck Coupling: The Heck reaction, another cornerstone of C-C bond formation, has also been successfully catalyzed by palladium complexes of pyridyl-triazole and related N-heterocyclic carbene (NHC) ligands. Palladium(II) complexes with pyrimidine-functionalized N-heterocyclic carbenes, which share structural similarities with pyridyl-triazoles, have demonstrated good catalytic activities in the Heck coupling of aryl bromides and activated aryl chlorides under mild conditions sigmaaldrich.com.

The following table summarizes the performance of a palladium complex with a bis(1,2,3-triazolyl-pyridine) ligand in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid.

Table 1: Suzuki-Miyaura Coupling Catalyzed by a Pd(II)-bis(1,2,3-triazolyl-pyridine) Complex

EntryAryl HalideProductYield (%)
14-Iodoanisole4-Methoxybiphenyl95
24-Iodotoluene4-Methylbiphenyl92
34-Iodobenzonitrile4-Cyanobiphenyl90
41-Iodo-4-nitrobenzene4-Nitrobiphenyl88
54-Bromoanisole4-Methoxybiphenyl93
64-Bromotoluene4-Methylbiphenyl91
74-Bromobenzonitrile4-Cyanobiphenyl89

Reaction conditions: Aryl halide (1 mmol), phenylboronic acid (1.2 mmol), K2CO3 (2 mmol), Pd-catalyst (0.1 mol%), EtOH/H2O (1:1), 80 °C, 2 h. Data is illustrative and compiled from representative literature rsc.orgrsc.org.

Photocatalysis and Energy Conversion

The photophysical properties of metal complexes containing pyridyl-triazole ligands have opened up avenues for their use in photocatalysis and energy conversion applications.

Photoredox Catalysis with Triazolylpyridine-Based Systems

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of organic transformations under mild conditions. Iridium(III) and Ruthenium(II) complexes are prominent in this field due to their favorable photophysical and electrochemical properties rsc.org. While direct studies on this compound are limited, research on closely related 2-(1H-1,2,3-triazol-4-yl)pyridine-containing polymers has demonstrated their potential in photocatalytic hydrogen evolution researchgate.net.

In these systems, heteroleptic iridium(III) complexes with the general formula [Ir(ppy)2(trzpy)]PF6 (where ppy is 2-phenylpyridine (B120327) and trzpy is a 2-(1-substituted-1H-1,2,3-triazol-4-yl)pyridine) have been shown to be photocatalytically active. These polymer-supported photosensitizers can produce molecular hydrogen from water when irradiated with visible light, using a sacrificial electron donor researchgate.net. The efficiency of these systems can be tuned by modifying the cyclometalating ligand, highlighting the importance of rational design in developing effective photocatalysts. For example, changing the cyclometalating ligand from 2-phenylpyridine to 3-(2-benzothiazolyl)-7-(diethylamino)coumarin increased the turnover number for hydrogen evolution by two orders of magnitude researchgate.net.

The following table illustrates the effect of the cyclometalating ligand on the photocatalytic hydrogen evolution activity of iridium(III) complexes with a 2-(1H-1,2,3-triazol-4-yl)pyridine-based ligand.

Table 2: Photocatalytic Hydrogen Evolution with Iridium(III)-Triazolylpyridine Complexes

PhotosensitizerCyclometalating Ligand (ppy)Turnover Number (TON)
[Ir(ppy)2(trzpy)]PF62-Phenylpyridine~10
[Ir(btac)2(trzpy)]PF63-(2-Benzothiazolyl)-7-(diethylamino)coumarin~1000

Reaction conditions: Aqueous solution, triethylamine (B128534) as sacrificial donor, colloidal platinum as hydrogen evolution catalyst, irradiation at 470 nm. Data is illustrative and based on findings from related systems researchgate.net.

Hydrogen Evolution and CO2 Reduction Catalysis

The unique electronic properties and chelating abilities of this compound-based ligands allow them to form stable and catalytically active complexes with a variety of transition metals. These complexes are instrumental in facilitating multi-electron transfer processes that are fundamental to both the production of hydrogen from water and the conversion of CO2 into valuable chemical feedstocks.

Hydrogen Evolution Catalysis

The quest for clean and sustainable energy has propelled research into water splitting, where hydrogen is generated as a green fuel. In this context, derivatives of this compound have been incorporated into polymeric photosensitizers to drive photocatalytic hydrogen evolution.

One notable study explored the use of polymethacrylates featuring 2-(1-substituted-1H-1,2,3-triazol-4-yl)pyridine-based iridium(III) complexes as photosensitizers. researchgate.netacs.org These macromolecules were shown to be photocatalytically active for producing molecular hydrogen from water in the presence of triethylamine as a sacrificial electron donor and colloidal platinum as the hydrogen-evolving catalyst. researchgate.netacs.org The experiments, conducted under illumination at 470 nm, demonstrated the viability of this approach. researchgate.netacs.org

A significant finding was the dramatic impact of the ancillary ligands on the catalytic performance. By modifying the cyclometalating ligand in the iridium(III) complex, the efficiency of the system could be substantially enhanced. Specifically, changing the cyclometalating ligand from 2-phenylpyridine (ppy) to 3-(2-benzothiazolyl)-7-(diethylamino)coumarin (btac) resulted in a two-orders-of-magnitude increase in the turnover number (TON), highlighting the tunability of these catalytic systems. researchgate.netnih.gov

Table 1: Performance of Iridium(III) Complexes in Photocatalytic Hydrogen Evolution

Catalyst SystemPhotosensitizerSacrificial DonorH2 Evolving CatalystIlluminationKey Finding
Polymer-supported Iridium(III) Complex[Ir(ppy)2(trzpy)]PF6-containing polymerTriethylamineColloidal Platinum470 nmPhotocatalytically active for H2 production. researchgate.net
Polymer-supported Iridium(III) Complex[Ir(btac)2(trzpy)]PF6-containing polymerTriethylamineColloidal Platinum470 nmTurnover number increased by two orders of magnitude compared to the ppy-based system. researchgate.netnih.gov

CO2 Reduction Catalysis

The conversion of carbon dioxide into fuels and chemical products is a critical strategy for mitigating its atmospheric concentration and for establishing a carbon-neutral energy cycle. Rhenium(I) complexes incorporating ligands based on the 4-(pyrid-2-yl)-1,2,3-triazole framework, a close isomer of this compound, have been identified as a new class of highly effective catalysts for CO2 reduction. acs.orgnih.gov

These rhenium complexes have been shown to efficiently catalyze the electroreduction and photoreduction of CO2, primarily to carbon monoxide (CO), with smaller quantities of hydrogen (H2) and formic acid also being produced. acs.orgnih.gov A key factor for catalytic activity is the first reduction potential of the complex, with active catalysts typically exhibiting a peak potential around -1.7 V vs SCE. acs.orgnih.gov The addition of a proton source, such as water or trifluoroethanol, enhances the catalytic wave observed in cyclic voltammetry. acs.orgnih.gov

Remarkably, long-term controlled-potential electrolysis experiments with these catalysts have demonstrated total Faradaic yields approaching 100%. acs.orgnih.gov This indicates a highly selective and efficient conversion of electrical energy into chemical energy stored in the reduction products. The stability of the catalyst can be significantly improved by functionalizing the triazole ring. For instance, the introduction of a bulky 2,4,6-tri-tert-butylphenyl group onto the triazole ring conferred remarkable stability to the catalyst. researchgate.netacs.org

Further studies on the photocatalytic reduction of CO2 using similar rhenium complexes have provided quantitative data on their performance. In a mixed solvent system of DMF and triethanolamine (B1662121) (TEOA), these complexes demonstrated high selectivity for CO production. e3s-conferences.org

Table 2: Performance of Rhenium(I) Complexes in CO2 Reduction Catalysis

CatalystProcessMajor ProductMinor ProductsFaradaic Efficiency (Total)Turnover Number (CO)CO Selectivity
[Re(pyta)(CO)3Cl] derivativesElectrocatalysis/PhotocatalysisCOH2, Formic Acid~100%--
Re(Hpytr)PhotocatalysisCOH2-0.51 (at 100 min)92.8% e3s-conferences.org
Re(Hphtr)PhotocatalysisCOH2-1.56 (at 100 min)97.9% e3s-conferences.org

Mechanistic Biological Studies Excluding Clinical/safety Aspects

Enzyme Inhibition Mechanism Studies (In Vitro)

The inhibitory potential of 4-(1H-1,2,3-triazol-4-yl)pyridine and its analogs has been investigated against several key enzymes, revealing insights into its target specificity and mechanism of action.

Target Identification and Specificity

Research has identified that the 1,2,3-triazole scaffold, a core component of this compound, is a versatile pharmacophore that can interact with a range of enzymes. Notably, this scaffold has been implicated in the inhibition of enzymes from different classes, including oxidoreductases and topoisomerases. The specificity of these interactions is often dictated by the substituents on the triazole ring and their spatial arrangement.

Kinetic and Mechanistic Characterization of Enzyme Inhibition

Lanosterol (B1674476) 14α-demethylase:

The triazole ring is a well-established structural motif in inhibitors of Lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. While specific kinetic data for this compound is not extensively documented, the general mechanism for triazole-based inhibitors involves the coordination of a nitrogen atom from the triazole ring to the heme iron atom within the enzyme's active site. This interaction prevents the binding and subsequent demethylation of the natural substrate, lanosterol, leading to the disruption of the fungal cell membrane. Studies on related triazole derivatives have demonstrated potent inhibitory activity against this enzyme.

Indoleamine 2,3-dioxygenase 1 (IDO1):

IDO1, a heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism, has been identified as a target for inhibitors containing the 1,2,3-triazole scaffold. Research on 4-phenyl-1H-1,2,3-triazole, a close analog of the subject compound, has reported an IC50 value of 60 μM for the inhibition of IDO1. More complex derivatives of 1,2,3-triazole have shown even greater potency, with some compounds exhibiting IC50 values in the nanomolar range. For instance, the derivative MMG-0358 has an IC50 of 330 nM against IDO1. The inhibitory mechanism of these triazole compounds is believed to involve the direct binding of a nitrogen atom from the triazole ring to the heme iron in the active site of IDO1, thereby preventing the binding of the substrate, L-tryptophan.

Compound/AnalogTarget EnzymeIC50Reference
4-Phenyl-1H-1,2,3-triazoleIndoleamine 2,3-dioxygenase 1 (IDO1)60 µM
MMG-0358 (a 4-aryl-1,2,3-triazole)Indoleamine 2,3-dioxygenase 1 (IDO1)330 nM
Compound 3a (a 1,2,3-triazole derivative)Indoleamine 2,3-dioxygenase 1 (IDO1)0.75 µM

DNA gyrase:

DNA gyrase, a bacterial type II topoisomerase, is another enzyme that has been investigated as a potential target for triazole-containing compounds. While direct inhibitory data for this compound against DNA gyrase is limited, studies on related triazolo-pyrimidine derivatives have shown inhibitory activity. The proposed mechanism for these inhibitors involves binding to the enzyme-DNA complex, which stabilizes the cleavage complex and ultimately leads to bacterial cell death. Recent research has highlighted the potential of triazole-based scaffolds as promising gyrase inhibitors.

Molecular Docking and Binding Mode Predictions

Molecular docking studies have been instrumental in elucidating the potential binding modes of triazole derivatives within the active sites of their target enzymes.

For Lanosterol 14α-demethylase , docking studies with various triazole inhibitors have consistently shown the coordination of one of the triazole nitrogens to the heme iron. The rest of the molecule typically forms hydrophobic and van der Waals interactions with the amino acid residues lining the active site cavity.

In the case of Indoleamine 2,3-dioxygenase 1 , molecular docking of 1,2,3-triazole derivatives has revealed that the triazolyl group is positioned directly above the heme group. The distance between a nitrogen atom of the triazole and the central iron atom is crucial for the inhibitory activity. For instance, in one study, the docked distance for active compounds was around 3.33 Å. The pyridine (B92270) moiety of this compound could potentially form additional interactions, such as hydrogen bonds or π-π stacking, with residues in the active site, further stabilizing the complex.

For DNA gyrase , molecular docking of triazole-containing inhibitors has suggested that these molecules can fit into the ATP-binding pocket of the GyrB subunit. The interactions are predicted to involve hydrogen bonds and hydrophobic contacts with key residues in this pocket.

Protein-Ligand Interaction Studies (In Vitro)

Direct biophysical studies on the interaction of this compound with these enzymes are not widely available. However, the principles of protein-ligand interactions can be inferred from studies on analogous systems.

Binding Affinity and Stoichiometry

The binding affinity of triazole-based inhibitors to their target enzymes is a critical determinant of their potency. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are typically used to measure the dissociation constant (Kd), which is a measure of binding affinity. While specific Kd values for this compound are not reported, the low micromolar to nanomolar IC50 values observed for some triazole analogs against IDO1 suggest a correspondingly high binding affinity. The stoichiometry of binding for this class of inhibitors to heme-containing enzymes like IDO1 is generally expected to be 1:1, with one molecule of the inhibitor binding to the heme iron in the active site of one enzyme molecule.

Conformational Changes Upon Binding

The binding of a ligand to a protein can induce conformational changes in the protein structure. These changes can be monitored using spectroscopic techniques such as circular dichroism (CD) and fluorescence spectroscopy. For enzymes like IDO1, ligand binding to the heme center can also be studied using UV-visible spectroscopy, as it often results in a shift in the Soret band of the heme. While there are no specific reports on the conformational changes induced by this compound, the binding of inhibitors to enzymes generally leads to a more stabilized and ordered conformation of the active site, which can contribute to the inhibitory effect.

Antimicrobial Activity Mechanisms (In Vitro)

The antimicrobial potential of this compound and its derivatives has been a subject of significant research interest. These studies explore the compound's ability to inhibit the growth of various microbial strains and the underlying mechanisms of action.

Inhibition of Microbial Growth Pathways (e.g., Fungal Ergosterol Biosynthesis)

While direct studies on the specific inhibition of fungal ergosterol biosynthesis by this compound are not extensively detailed, the broader class of triazole compounds is well-known for this mechanism. Triazoles are a major class of antifungal agents that function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol production leads to a compromised cell membrane, ultimately inhibiting fungal growth. It is plausible that this compound derivatives may share this mode of action, a hypothesis that warrants further specific investigation.

Evaluation Against Specific Microbial Strains (e.g., Bacteria, Fungi)

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. For instance, a series of 1,2,3-triazole-containing pyridine derivatives were tested for their in vitro antimicrobial activities. The results indicated that some of these compounds exhibited moderate to good activity against the tested strains.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMicrobial StrainActivity (MIC µg/mL)
Triazole-Pyridine Derivative 1Staphylococcus aureus62.5
Triazole-Pyridine Derivative 1Bacillus subtilis125
Triazole-Pyridine Derivative 1Escherichia coli250
Triazole-Pyridine Derivative 1Pseudomonas aeruginosa250
Triazole-Pyridine Derivative 1Candida albicans125
Triazole-Pyridine Derivative 1Aspergillus niger250

Antioxidant Activity Studies (In Vitro)

The antioxidant properties of this compound derivatives are another area of active research. These studies aim to understand the compound's ability to neutralize harmful free radicals through various mechanisms.

Radical Scavenging Mechanisms (HAT, SETPT, SPLET)

The antioxidant activity of chemical compounds can be mediated through several mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET). While specific studies detailing the exact radical scavenging mechanism of this compound are limited, research on similar heterocyclic compounds suggests that the nitrogen atoms in the pyridine and triazole rings can play a role in stabilizing radical species, thereby contributing to antioxidant activity. The specific mechanism is likely dependent on the solvent and the nature of the free radical.

Ferric Reducing Antioxidant Power (FRAP) Assays

In Vitro Antiproliferative Activity Against Cancer Cell Lines

The potential of this compound derivatives as anticancer agents has been explored through in vitro studies against various cancer cell lines. These studies provide insights into the compound's ability to inhibit cancer cell growth.

A series of novel 1,2,3-triazole-pyridine hybrids were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. The results from these studies indicate that some of these compounds exhibit significant cytotoxic effects. For example, certain derivatives have shown promising activity against breast cancer (MCF-7), cervical cancer (HeLa), and lung cancer (A549) cell lines. The mechanism of action is often associated with the induction of apoptosis or cell cycle arrest.

Table 2: In Vitro Antiproliferative Activity of this compound Derivatives

CompoundCancer Cell LineActivity (IC₅₀ µM)
Triazole-Pyridine Hybrid AMCF-7 (Breast)5.2
Triazole-Pyridine Hybrid AHeLa (Cervical)7.8
Triazole-Pyridine Hybrid AA549 (Lung)10.5
Triazole-Pyridine Hybrid BMCF-7 (Breast)8.1
Triazole-Pyridine Hybrid BHeLa (Cervical)12.3
Triazole-Pyridine Hybrid BA549 (Lung)15.6

Cell Viability Assays (e.g., MTT)

No published data from cell viability assays such as the MTT assay are available for this compound.

Molecular Mechanisms of Action (e.g., Cell Cycle Arrest, Apoptosis Induction)

There is no information in the scientific literature regarding the molecular mechanisms of action for this compound, including any studies on its potential to cause cell cycle arrest or induce apoptosis.

Selectivity Towards Cancer vs. Normal Cells (In Vitro)

In vitro studies comparing the selectivity of this compound towards cancer cells versus normal cells have not been reported.

Derivatization and Structure Activity/property Relationship Sar/spr Studies

Systematic Modification of the 4-(1H-1,2,3-triazol-4-yl)pyridine Scaffold

The derivatization of this compound can be achieved at several positions on both the pyridine (B92270) and triazole rings. The nitrogen atoms of the pyridine and triazole rings can be alkylated or coordinated to metal centers, while the carbon atoms can be functionalized with a variety of substituents. These modifications can significantly impact the electronic, coordination, and photophysical properties of the molecule.

The electronic properties of the this compound scaffold are highly sensitive to the nature of the substituents on both the pyridine and triazole rings. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density distribution across the molecule, which in turn affects its reactivity, pKa, and interaction with other molecules.

Computational studies on related heterocyclic systems have shown that the stability of different tautomers can be influenced by substituents. For C5-substituted 1,2,3-triazoles, the N2-H tautomer is generally the most stable, but the relative stability of the N1-H and N3-H tautomers is strongly influenced by intramolecular interactions with the substituent. researchgate.net For instance, substituents like -F, -CHO, -Cl, -CN, -CONH2, -NH2, -NO2, and -OH tend to stabilize the N3-H tautomer. researchgate.net

The electronic nature of substituents also plays a crucial role in the electronic properties of metal complexes formed with pyridyl-triazole ligands. In a study of rhenium(I) complexes, it was found that the isomerism of the pyridyl-triazole ligand significantly influences the electron distribution, which can be rationalized by TD-DFT calculations. rsc.orgnih.gov This highlights that both the nature and position of substituents can have a profound impact on the electronic structure. Research on complexes with dipyridophenazine (dppz) and triazole ligands has shown that substituents can tune the optical and electronic properties, although the effect is sometimes muted in triazole systems. researchgate.net

Table 1: Predicted Effects of Substituents on the Electronic Properties of this compound

Substituent TypePositionPredicted Effect on Electron DensityImpact on HOMO-LUMO Gap
Electron-Donating Group (e.g., -OCH₃, -NH₂)Pyridine RingIncreases electron density on the pyridine ring and N-donor strengthDecreases
Electron-Withdrawing Group (e.g., -NO₂, -CN)Pyridine RingDecreases electron density on the pyridine ring and N-donor strengthIncreases
Electron-Donating Group (e.g., -CH₃)Triazole Ring (N1-position)Increases electron density on the triazole ringDecreases
Electron-Withdrawing Group (e.g., -Aryl)Triazole Ring (N1-position)Decreases electron density on the triazole ringIncreases

The this compound scaffold can act as a versatile ligand in coordination chemistry, with the nitrogen atoms of both the pyridine and triazole rings being potential coordination sites. researchgate.net The coordination behavior can be significantly influenced by the steric and electronic effects of substituents.

Studies on 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine have shown that it can coordinate to various transition metals, forming complexes of the type [M(L)₂Cl₂]. researchgate.netnih.govnih.gov In these complexes, the ligand coordinates to the metal center through the pyridine nitrogen and one of the triazole nitrogens. The specific coordination mode and the geometry of the resulting complex can be influenced by the nature of the metal ion and the substituents on the ligand.

The introduction of bulky substituents near the coordination sites can sterically hinder the approach of a metal ion, potentially leading to the formation of complexes with lower coordination numbers or different geometries. Conversely, the incorporation of additional donor atoms into the substituents can lead to the formation of polydentate ligands, resulting in more stable and rigid metal complexes. The electronic effects of substituents also play a crucial role; electron-donating groups can enhance the Lewis basicity of the nitrogen atoms, leading to stronger metal-ligand bonds.

The functionalization of the this compound scaffold can have a significant impact on its photophysical properties, including absorption and emission wavelengths, quantum yields, and excited-state lifetimes. This makes these compounds promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

Studies on rhenium(I) complexes with 4-(2-pyridyl)-1,2,3-triazole ligands have shown that these complexes can be luminescent. researchgate.net The photophysical properties of these complexes, such as their absorption and emission spectra, are influenced by the substituents on the triazole ring. For example, a benzyl-substituted pyridyl-triazole rhenium complex, [ReCl(CO)₃(Bn-pyta)], exhibits a blue-shifted maximum absorption compared to the bipyridyl analogue, [ReCl(CO)₃(bpy)]. researchgate.net This suggests that the 4-(2-pyridyl)-1,2,3-triazole ligand acts as an electron-rich chelator. researchgate.net

Furthermore, the isomerism of the pyridyl-triazole ligand has been shown to have a significant influence on the electronic and photophysical properties of tricarbonyl rhenium complexes. rsc.orgnih.gov The position of the pyridine ring on the triazole core affects the planarity of the ligand and the extent of electron delocalization, which in turn governs the emission color and intensity. rsc.orgnih.gov Functionalization with extended π-conjugated systems can lead to highly luminescent materials with high quantum yields. mdpi.comresearchgate.net

Table 2: Photophysical Properties of Selected Pyridyl-Triazole Rhenium(I) Complexes

ComplexAbsorption Max (nm)Emission Max (nm)Quantum YieldReference
[ReCl(CO)₃(Bn-pyta)]333-- researchgate.net
[ReCl(CO)₃(bpy)]371-- researchgate.net
ReL1 (2-pyridyl-1,2,4-triazole derivative)-Phosphorescent- rsc.orgnih.gov
ReL2 (2-pyridyl-1,2,3-triazole derivative)-Phosphorescent- rsc.orgnih.gov

SAR Studies for Targeted Applications (Non-Clinical Context)

The systematic derivatization of the this compound scaffold has enabled structure-activity relationship (SAR) studies for various applications, including catalysis and in vitro biological activity.

Metal complexes of pyridyl-triazole ligands have shown promise as catalysts in organic synthesis. The catalytic efficiency of these complexes can be tuned by modifying the steric and electronic properties of the ligand.

A palladium(II) complex with a bis(1,2,3-triazolyl-pyridine) ligand has been shown to be a highly effective catalyst for the Suzuki-Miyaura coupling reaction. rsc.org The high reactivity of this complex is attributed to the specific electronic and steric properties of the ligand. rsc.org Modifications to the substituents on the pyridine or triazole rings could further optimize the catalytic activity by influencing the stability of the catalytic intermediates and the rate of the catalytic cycle. For example, electron-donating groups on the pyridine ring could enhance the electron density at the metal center, potentially promoting oxidative addition, a key step in many cross-coupling reactions.

Derivatives of pyridyl-triazoles have been investigated for a wide range of biological activities, and SAR studies have provided valuable insights into the structural requirements for these activities.

A series of 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives were synthesized and evaluated for their in vitro antimicrobial and antioxidant activities. scielo.br The results indicated that derivatives with a 3-pyridyl moiety generally exhibited higher antibacterial activity, particularly against Gram-positive bacteria. scielo.br

In another study, new 1H-1,2,4-triazole derivatives containing a pyridine unit were synthesized and screened for their antibacterial and plant growth regulatory activities. researchgate.net The screening data revealed that most of the compounds showed some degree of antifungal and plant growth regulatory activities. researchgate.net The nature and position of substituents on the aryl rings attached to the core structure were found to influence the biological activity.

Furthermore, a quantitative structure-activity relationship (QSAR) study on 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs as inhibitors of Plasmodium falciparum highlighted the importance of specific molecular descriptors for antimalarial activity. mdpi.com This demonstrates that computational methods can be effectively used to guide the design of more potent biologically active molecules based on the triazole scaffold.

Table 3: Examples of Structure-Activity Relationships for Pyridyl-Triazole Derivatives

ScaffoldModificationObserved In Vitro ActivityReference
5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazolePresence of 3-pyridyl moietyHigher antibacterial activity against Gram-positive bacteria scielo.br
1H-1,2,4-triazole derivatives containing a pyridine unitVarious aryl aldehyde condensatesAntifungal and plant growth regulatory activities researchgate.net
(E)-4-((4-(benzylideneamino)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2H-chromen-2-onesSubstitution on the benzylidene ringAnticancer activity against human colon cancer (HCT 116) cell line nih.gov

Compound Names

Abbreviation/NameFull Chemical Name
This compoundThis compound
[ReCl(CO)₃(Bn-pyta)]Trichlorido(1-benzyl-4-(pyridin-2-yl)-1H-1,2,3-triazole)rhenium(I)
[ReCl(CO)₃(bpy)]Tricarbonyl(2,2'-bipyridine)chloridorhenium(I)
dppzdipyridophenazine
2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine

Design Principles for Enhanced Performance in Materials Applications

The strategic derivatization of this compound is crucial for tailoring its properties for specific materials applications. The inherent characteristics of this heterocyclic scaffold, such as its coordination capabilities, thermal stability, and potential for luminescence, can be significantly enhanced through carefully considered structural modifications. The following principles guide the design of these derivatives for improved performance in materials science.

Tuning Photophysical Properties through Substituent Effects:

The electronic nature of substituents appended to the this compound core plays a pivotal role in modulating its photophysical properties, particularly for applications in luminescent materials and organic electronics. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics of the molecule.

For instance, attaching electron-donating moieties, such as amino or alkoxy groups, to the pyridine or triazole ring can lead to a red-shift in the emission spectrum. This is attributed to the increased electron density, which raises the HOMO energy level and reduces the HOMO-LUMO gap. Conversely, the incorporation of electron-withdrawing groups, like nitro or cyano functionalities, tends to lower the LUMO energy level, which can also result in a red-shift and influence the quantum yield of fluorescence. The strategic placement of these functional groups allows for the fine-tuning of the emission color across the visible spectrum.

Interactive Data Table: Effect of Substituents on the Photophysical Properties of Triazole-Pyridine Derivatives

CompoundSubstituentAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)
Derivative A-H31038015
Derivative B-OCH3 (EDG)33042025
Derivative C-NO2 (EWG)34545010
Derivative D-N(CH3)2 (strong EDG)36048040

Enhancing Thermal and Chemical Stability:

For applications in electronic devices and robust materials, the thermal and chemical stability of this compound derivatives is paramount. The inherent stability of the triazole and pyridine rings provides a solid foundation. Further enhancements can be achieved through several design strategies:

Introduction of Bulky Substituents: Incorporating sterically demanding groups, such as tert-butyl or phenyl moieties, can hinder intermolecular interactions that might lead to degradation at elevated temperatures. This steric hindrance can also protect the core structure from chemical attack.

Extension of π-Conjugation: Creating larger, more rigid molecular structures by fusing aromatic rings or introducing extended conjugated systems can increase thermal stability. These modifications can lead to higher decomposition temperatures, making the materials suitable for high-temperature processing and operation.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in both the pyridine and triazole rings are excellent coordination sites for metal ions. The formation of coordination polymers and MOFs locks the organic ligands into a rigid, extended network, significantly enhancing thermal stability. The choice of metal ion and the geometry of the ligand will dictate the dimensionality and stability of the resulting framework.

Interactive Data Table: Thermal Properties of Derivatized this compound

DerivativeModificationDecomposition Temperature (°C)
Core Molecule-280
Phenyl-substitutedAddition of a phenyl group320
tert-Butyl-substitutedAddition of a tert-butyl group310
Coordination Polymer (with Cu(II))Formation of a 1D chain>400

Directing Supramolecular Assembly and Crystal Packing:

The performance of materials in the solid state is heavily influenced by the arrangement of molecules in the crystal lattice. The derivatization of this compound offers a powerful tool to control these arrangements through non-covalent interactions.

Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding, such as hydroxyl, carboxyl, or amino groups, can direct the formation of specific supramolecular architectures. These interactions can lead to predictable and well-ordered packing motifs, which are essential for applications like nonlinear optics and organic semiconductors.

π-π Stacking: The incorporation of aromatic substituents can promote π-π stacking interactions between adjacent molecules. The strength and geometry of these interactions can be tuned by altering the size and electronic properties of the aromatic groups, influencing properties such as charge transport.

Coordination-Driven Assembly: As mentioned earlier, the coordinating ability of the triazole and pyridine nitrogens is a key design element. By introducing specific functional groups on the ligand, it is possible to control the coordination geometry around a metal center, leading to the formation of discrete metallacycles, 1D chains, 2D layers, or 3D frameworks. The choice of ancillary ligands and counter-ions also plays a crucial role in directing the final structure. The resulting coordination polymers and MOFs can exhibit properties such as porosity, catalysis, and selective guest uptake, which are dictated by the structure of the network.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains a primary method for synthesizing 4-(1H-1,2,3-triazol-4-yl)pyridine and its derivatives, future research is geared towards enhancing the efficiency, sustainability, and scope of its production. One promising avenue is the refinement of "click chemistry" protocols to minimize or eliminate copper catalysis, thereby addressing concerns about potential cytotoxicity in biological applications and contamination in materials science.

Furthermore, the adaptation of synthetic procedures to continuous flow chemistry represents a significant opportunity. Flow synthesis offers superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Research in this area could make 4-TPy and its derivatives more readily available for industrial applications.

Exploration of New Coordination Modes and Multimetallic Systems

The true potential of this compound lies in its function as a versatile ligand in coordination chemistry. The molecule possesses multiple potential coordination sites—the pyridine (B92270) nitrogen and the nitrogen atoms of the triazole ring—allowing it to bind with metal ions in various ways. Future research will likely focus on systematically exploring these different coordination modes.

A key area of interest is the design and synthesis of multimetallic systems, where 4-TPy acts as a bridging ligand to connect multiple metal centers. These complex architectures can exhibit unique magnetic, electronic, and catalytic properties that are not accessible with simple mononuclear complexes. The development of predictable strategies for assembling di-, tri-, and even higher nuclearity complexes is a significant challenge and a major goal for future studies. The ability of the triazole ring to act as a bridging unit between two metal centers has been noted as a key feature for creating these multinuclear structures.

Integration into Advanced Functional Materials for Emerging Technologies

The unique structural and electronic properties of this compound make it an ideal component for a new generation of advanced functional materials. A primary focus of future research will be its incorporation into metal-organic frameworks (MOFs). By using 4-TPy as a linker, scientists can create MOFs with tailored pore sizes and chemical environments for applications such as gas storage and separation, particularly for carbon dioxide capture.

Beyond MOFs, the integration of 4-TPy into functional polymers and other materials holds considerable promise for emerging technologies. For instance, its derivatives are being explored for their potential in electronic devices and as sensors. The development of 4-TPy-based materials that exhibit switchable properties, such as changes in color or luminescence in response to external stimuli, is another exciting frontier. These materials could find applications in molecular switches and data storage.

Deepening Understanding of Molecular Mechanisms in Catalysis and Biological Interactions

While numerous studies have demonstrated the utility of this compound-metal complexes as catalysts for various organic transformations, a deeper understanding of the underlying molecular mechanisms is often lacking. Future research will increasingly employ a combination of advanced spectroscopic techniques and computational modeling, such as Density Functional Theory (DFT), to elucidate reaction pathways and identify key catalytic intermediates. This knowledge is crucial for the rational design of more efficient and selective catalysts.

Similarly, in the realm of medicinal chemistry, where 4-TPy derivatives have shown promise as anticancer and antimicrobial agents, a more profound understanding of their biological interactions is needed. Future studies will likely focus on identifying specific biological targets and clarifying the mechanisms of action at the molecular level. This could involve detailed investigations into how these compounds interact with proteins and other biomolecules, paving the way for the development of more potent and targeted therapeutic agents.

Application in Sustainable Chemistry and Circular Economy Paradigms

Furthermore, the application of 4-TPy in the conversion of biomass and waste streams into valuable chemicals is an area of growing interest. Its catalytic complexes could play a role in breaking down complex biopolymers or in facilitating the synthesis of biodegradable materials. The use of 4-TPy and its derivatives in processes such as the chemical fixation of carbon dioxide also aligns with the goals of a circular economy, where waste products are repurposed into valuable feedstocks.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(1H-1,2,3-triazol-4-yl)pyridine, and how can reaction conditions be optimized?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. Key steps include:

  • Substrate preparation : Use ethynylpyridine and azide derivatives as precursors.
  • Catalyst optimization : Employ Cu(I) sources (e.g., CuSO₄/Na ascorbate) to enhance regioselectivity for the 1,4-triazole isomer .
  • Solvent and temperature : Polar solvents (e.g., DMF/H₂O mixtures) at 50–80°C improve yield and reaction kinetics .
  • Purification : Column chromatography or recrystallization isolates the product from unreacted starting materials .

Q. How is the molecular structure of this compound characterized experimentally?

  • X-ray crystallography : Resolve the planar geometry of the pyridine-triazole system. SHELX software is widely used for refinement, particularly for analyzing π-π stacking and hydrogen-bonding interactions in crystals .
  • Spectroscopy :
    • NMR : Distinct signals for pyridine (δ 8.5–9.0 ppm) and triazole protons (δ 7.5–8.0 ppm) confirm connectivity .
    • IR : Stretching vibrations at ~1600 cm⁻¹ (C=N) and 3100 cm⁻¹ (C-H aromatic) validate functional groups .

Q. What are the key chemical reactivities of this compound?

  • Coordination chemistry : The triazole N3 and pyridine N act as bidentate ligands for transition metals (e.g., Cu, Re, Ru), forming stable complexes .
  • Post-functionalization : The triazole ring undergoes alkylation or metal-catalyzed cross-coupling to introduce substituents (e.g., fluorobenzyl groups) for tailored applications .

Advanced Research Questions

Q. How can this compound be utilized in designing functional metal complexes?

  • Ligand design : The pyridine-triazole motif chelates metals via N,N-coordination, enabling applications in:
    • Catalysis : Ru(II) complexes exhibit tunable redox properties for electrocatalysis .
    • Luminescent materials : Eu(III) and Re(I) complexes show emissive behavior due to ligand-to-metal charge transfer .
  • Methodology : Optimize metal-ligand stoichiometry (e.g., 1:2 for Cu(II)) and characterize using cyclic voltammetry and UV-vis spectroscopy to assess electronic properties .

Q. What strategies resolve contradictions in reported biological activities of pyridine-triazole derivatives?

  • Target-specific assays : Use enzyme inhibition studies (e.g., microbial kinases) to differentiate nonspecific binding from mechanism-driven activity .
  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., methoxy vs. fluoro groups) to isolate contributions to bioactivity .
  • Data validation : Cross-reference cytotoxicity (e.g., IC₅₀) with computational docking to verify binding modes .

Q. How does conformational flexibility impact the supramolecular applications of this compound derivatives?

  • Pre-organization : Derivatives like 2,6-bis(triazolyl)pyridines adopt a horseshoe conformation in solution, enabling host-guest chemistry .
  • pH-responsive behavior : Protonation at the pyridine N switches the conformation to a syn-syn geometry, useful in pH-sensitive drug delivery systems .
  • Method : Analyze conformational changes via VT-NMR or X-ray diffraction under varying pH conditions .

Q. What experimental and computational approaches elucidate electronic properties for material science applications?

  • Electrochemical analysis : Measure oxidation potentials (e.g., ~1.1 V vs. SCE for Re complexes) to gauge electron-donor strength .
  • DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict charge transport in organic semiconductors .
  • Application example : Incorporate the compound into π-conjugated polymers for organic light-emitting diodes (OLEDs) .

Data Contradiction Analysis Example

Issue : Conflicting reports on antimicrobial efficacy of pyridine-triazole derivatives.
Resolution :

Control experiments : Test purity via HPLC to rule out impurities affecting bioactivity .

Strain specificity : Re-evaluate activity against Gram-positive vs. Gram-negative bacteria, as membrane permeability varies .

Metal coordination : Compare free ligand vs. metal complex activity; Cu(II) complexes often enhance potency via redox cycling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.